Product packaging for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride(Cat. No.:CAS No. 313553-47-8)

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Cat. No.: B1215049
CAS No.: 313553-47-8
M. Wt: 344.9 g/mol
InChI Key: DYJVVODHGPIUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INH1 is an inhibitor of the interaction between the oncogene high expression in cancer 1 (Hec1) and its regulator, the serine/threonine kinase Nek2.1 It binds to Hec1 and reduces Nek2 protein levels in HeLa cells when used at a concentration of 25 µM. INH1 inhibits the growth of MDA-MB-468, SK-BR-3, T47D, MDA-MB-361, ZR-75-1, HBL-100, MDA-MB-435, and Hs 578T breast cancer cells (GI50s = 10.5-20.5 µM). It inhibits migration of MDA-MB-231 cells in a transwell migration assay (IC50 = 176 nM). INH1 (50 and 100 mg/kg) reduces tumor growth in an MDA-MB-468 mouse xenograft model.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17ClN2OS B1215049 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride CAS No. 313553-47-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

313553-47-8

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C18H16N2OS.ClH/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,19,20,21);1H

InChI Key

DYJVVODHGPIUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C.Cl

Synonyms

factor XIIa inhibitor
INH(1)
INH1

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Action: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on published research on structurally related compounds. As of this writing, specific studies on the mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride are not available in the public domain. The information presented herein is an extrapolation based on the activities of close structural analogs.

Introduction

This compound belongs to a class of 4-phenylthiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct studies on this specific hydrochloride salt are limited, extensive research on analogous compounds provides a strong foundation for understanding its likely mechanism of action. This technical guide synthesizes the available data on closely related 4-phenylthiazole analogs to propose a primary mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations. Other potential, less characterized mechanisms for this scaffold are also discussed.

Primary Hypothesized Mechanism of Action: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

The most probable mechanism of action for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide is the dual inhibition of two key enzymes involved in the regulation of signaling lipids: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Simultaneous inhibition of these enzymes has been shown to produce synergistic analgesic and anti-inflammatory effects in preclinical models.[1][2]

Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, thereby enhancing their protective effects.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic and anxiolytic effects.

The structure of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, particularly the bulky 2,4-dimethylphenyl substituent on the 4-phenylthiazole core, aligns well with the structure-activity relationship (SAR) studies of dual sEH/FAAH inhibitors, which indicate a preference for such bulky moieties in the binding pockets of both enzymes.[1]

Signaling Pathway of Dual sEH/FAAH Inhibition

sEH_FAAH_Inhibition Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation_Analgesia_EETs Anti-inflammation & Analgesia EETs->Anti_Inflammation_Analgesia_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Degradation FAAH Fatty Acid Amide Hydrolase (FAAH) Inflammation_Pain_sEH Inflammation & Vasoconstriction DHETs->Inflammation_Pain_sEH NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) Anandamide Anandamide (AEA) NAPE->Anandamide Anandamide->FAAH CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Arachidonic_Acid_FAAH Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_FAAH Degradation Analgesia_Anxiolysis_FAAH Analgesia & Anxiolysis CB_Receptors->Analgesia_Anxiolysis_FAAH Compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Compound->sEH Compound->FAAH experimental_workflow cluster_sEH sEH Inhibition Assay cluster_FAAH FAAH Inhibition Assay Start Start: Test Compound Synthesis & Purification Stock_Solution Prepare Stock Solution (in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution sEH_Incubation Incubate with human sEH Serial_Dilution->sEH_Incubation FAAH_Incubation Incubate with human FAAH Serial_Dilution->FAAH_Incubation sEH_Substrate Add CMNPC Substrate sEH_Incubation->sEH_Substrate sEH_Measurement Measure Fluorescence (λex=330, λem=465) sEH_Substrate->sEH_Measurement sEH_IC50 Calculate sEH IC₅₀ sEH_Measurement->sEH_IC50 FAAH_Substrate Add AAMCA Substrate FAAH_Incubation->FAAH_Substrate FAAH_Measurement Measure Fluorescence (λex=355, λem=460) FAAH_Substrate->FAAH_Measurement FAAH_IC50 Calculate FAAH IC₅₀ FAAH_Measurement->FAAH_IC50

References

Technical Guide: Synthesis and Characterization of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and potential mechanism of action of the novel compound, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound belongs to the class of 2-acylaminothiazole derivatives. This scaffold is of significant interest in medicinal chemistry, with analogues exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, recent studies have identified N-(thiazol-2-yl)benzamide derivatives as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting a potential role as negative allosteric modulators.[2][3] This guide outlines a robust synthetic route to this compound and provides a detailed profile of its expected physicochemical and spectroscopic characteristics based on closely related analogues.

Synthetic Pathway

The synthesis of the target compound is achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by an amide coupling reaction and subsequent hydrochloride salt formation.

Synthetic Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Salt Formation A 2-Bromo-1-(2,4-dimethylphenyl)ethanone C 4-(2,4-Dimethylphenyl)thiazol-2-amine A->C Reflux in Ethanol B Thiourea B->C E N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide C->E Pyridine, DCM D Benzoyl Chloride D->E G This compound E->G F HCl in Ether F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine (Intermediate)

Methodology: This procedure is adapted from the Hantzsch thiazole synthesis for analogous 4-aryl-2-aminothiazoles.[4][5]

  • To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from ethanol to yield 4-(2,4-dimethylphenyl)thiazol-2-amine as a solid.

Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (Final Product)

Methodology: This protocol is based on standard benzoylation procedures for 2-aminothiazole derivatives.[1]

  • Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure benzamide product.

Preparation of this compound

Methodology: The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[3]

  • Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise while stirring.

  • Continue stirring for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization Data

As no specific experimental data for the title compound is available, the following tables summarize the expected physicochemical and spectroscopic properties based on data from structurally similar compounds, such as N-(4-phenylthiazol-2-yl)benzamide and its derivatives.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₈H₁₇ClN₂OS
Molecular Weight356.86 g/mol
AppearanceWhite to off-white solid
Melting Point>200 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.
Predicted Spectroscopic Data

¹H NMR Spectroscopy

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Amide NH12.5 - 13.5Singlet (broad)
Benzoyl (ortho)8.0 - 8.2Multiplet
Benzoyl (meta, para)7.4 - 7.6Multiplet
Thiazole H-57.0 - 7.3Singlet
Dimethylphenyl7.0 - 7.5Multiplet
Methyl (x2)2.3 - 2.5Singlet

¹³C NMR Spectroscopy

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 168
C-2 (Thiazole)160 - 163
C-4 (Thiazole)148 - 152
C-5 (Thiazole)108 - 115
Benzoyl (ipso)132 - 135
Benzoyl (aromatic)127 - 132
Dimethylphenyl (ipso)130 - 138
Dimethylphenyl (aromatic)126 - 135
Methyl (x2)20 - 22

FT-IR Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3400
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Amide I)1660 - 1690
C=N Stretch (Thiazole)1590 - 1620
C=C Stretch (Aromatic)1450 - 1550

Mass Spectrometry

IonPredicted m/z
[M+H]⁺ (of free base)321.12

Potential Mechanism of Action: ZAC Antagonism

While the specific biological target of this compound has not been elucidated, extensive research on N-(thiazol-2-yl)benzamide analogues provides a strong basis for a potential mechanism of action.[2] These compounds have been identified as selective antagonists of the Zinc-Activated Channel (ZAC).[3]

The ZAC is a proton- and zinc-gated cation channel belonging to the Cys-loop receptor superfamily, which also includes nicotinic acetylcholine, 5-HT₃, GABA-A, and glycine receptors.[2] Studies on the analogue N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) suggest that it acts as a negative allosteric modulator, binding to the transmembrane and/or intracellular domains of the ZAC receptor rather than the agonist binding site.[2][3] This binding event is proposed to stabilize a non-conducting state of the channel, thereby inhibiting the influx of cations (like Na⁺ and Ca²⁺) that would typically occur upon activation by zinc or protons.

ZAC_Signaling_Pathway cluster_activation ZAC Activation cluster_inhibition Negative Allosteric Modulation Zn Zinc (Zn²⁺) / Protons (H⁺) ZAC_inactive ZAC Receptor (Closed State) Zn->ZAC_inactive Binds to Extracellular Domain ZAC_active ZAC Receptor (Open State) ZAC_inactive->ZAC_active Conformational Change ZAC_inhibited ZAC Receptor (Stabilized Closed State) ZAC_inactive->ZAC_inhibited Cation_influx Cation Influx (Na⁺, Ca²⁺) ZAC_active->Cation_influx Compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Compound->ZAC_inactive Binds to Transmembrane or Intracellular Domain No_influx No Cation Influx ZAC_inhibited->No_influx Cellular_response Downstream Cellular Response Cation_influx->Cellular_response

Caption: Proposed mechanism of action via negative allosteric modulation of the ZAC receptor.

This antagonistic activity at the ZAC suggests that this compound could be a valuable pharmacological tool for studying the physiological roles of this unique ion channel and may hold therapeutic potential in conditions where ZAC activity is dysregulated.

References

Technical Whitepaper: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-arylthiazol-2-yl)benzamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a central thiazole ring linking a substituted phenyl group at the 4-position and a benzamide moiety at the 2-position, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this class have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, modifications of the benzamide and the aryl substituent on the thiazole ring have led to the discovery of compounds with activities such as glucokinase activation and ion channel modulation.

This technical guide will outline the general synthesis, potential biological activities, and relevant experimental protocols for compounds structurally similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, providing a foundational resource for researchers and drug development professionals.

Physicochemical Properties

While specific data for the target compound is unavailable, the physicochemical properties of N-(4-arylthiazol-2-yl)benzamides can be generally characterized. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Table 1: General Physicochemical Properties of Related N-(4-arylthiazol-2-yl)benzamides

PropertyGeneral Observation for Analogs
Molecular Weight Typically ranges from 300 to 500 g/mol , depending on substituents.
Solubility The free bases are generally soluble in organic solvents like DMSO and DMF. Hydrochloride salts exhibit improved solubility in aqueous solutions.
Lipophilicity (LogP) Varies based on substituents; often in a range suitable for oral bioavailability.

Synthesis and Characterization

The synthesis of this compound would likely follow a convergent synthesis strategy, involving the preparation of a key thiazole intermediate followed by an amidation reaction.

General Synthesis of the Thiazole Intermediate

The formation of the 4-arylthiazole ring is commonly achieved through the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine

  • Reaction Setup: To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize with a base such as sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Amidation to Form the Final Compound

The final benzamide is typically formed by the acylation of the 2-aminothiazole intermediate with benzoyl chloride or a substituted benzoyl chloride.

Experimental Protocol: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

  • Reaction Setup: Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the solution at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrochloride Salt Formation
  • Procedure: Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide free base in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with the solvent, and dry under vacuum.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds.

Potential Biological Activities and Signaling Pathways

Based on studies of analogous compounds, this compound could exhibit a range of biological activities.

Anticancer Activity

Many thiazole-containing compounds have been investigated for their anticancer properties. The proposed mechanisms often involve the induction of apoptosis.[1]

Potential Signaling Pathway:

Compound N-(4-arylthiazol-2-yl)benzamide Mitochondria Mitochondrial Pathway Disruption Compound->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential apoptotic pathway induced by N-(4-arylthiazol-2-yl)benzamides.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. N-(4-arylthiazol-2-yl)benzamides have been shown to possess activity against both Gram-positive and Gram-negative bacteria.[1]

Table 2: Representative Antimicrobial Activity of a Related Compound

OrganismMIC Range (µg/mL) of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide[1]
Gram-positive bacteria1 - 10
Gram-negative bacteria1 - 10
Aspergillus niger>10
Candida albicans>10
Enzyme and Receptor Modulation

Derivatives of N-(thiazol-2-yl)benzamides have been identified as modulators of various enzymes and receptors. For example, certain analogs act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.

Experimental Workflow: Screening for ZAC Antagonism

cluster_0 In Vitro Screening cluster_1 Functional Characterization Screening Compound Library Screening (e.g., FMP assay) Hit_ID Hit Identification (ZAC Antagonist) Screening->Hit_ID TEVC Two-Electrode Voltage Clamp (Xenopus oocytes expressing ZAC) Hit_ID->TEVC SAR Structure-Activity Relationship (SAR) Study TEVC->SAR

Caption: Workflow for identifying and characterizing ZAC antagonists.

Conclusion

While specific data on this compound is not currently available in the public domain, the broader class of N-(4-arylthiazol-2-yl)benzamides represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of the synthesis, characterization, and potential biological activities of this class of compounds, which can serve as a valuable resource for researchers in the field. Further investigation into the specific properties and activities of the title compound is warranted.

References

An In-depth Technical Guide on the Biological Activity of N-(4-phenylthiazol-2-yl)benzamide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. When incorporated into a larger molecular framework, such as N-phenylthiazol-2-yl)benzamide, these derivatives often exhibit significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of N-(4-phenylthiazol-2-yl)benzamide derivatives and structurally similar compounds. Due to a scarcity of publicly available data on the specific N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide core, this paper will focus on closely related analogs to elucidate potential therapeutic applications and guide future research. The primary activities discussed include anticancer and antimicrobial effects. This guide will also detail the experimental protocols for key biological assays and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of N-phenylthiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-phenylthiazole derivatives against different human cancer cell lines. It is important to note that these are not exact derivatives of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide but represent structurally related compounds that provide insights into the potential of this chemical class.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
4b N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)15.3 ± 1.12[1]
5b 2-Benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase Inhibition0.57[2]
5c 2-Benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase Inhibition0.91[2]

Table 1: In vitro anticancer and enzyme inhibitory activities of selected N-phenylthiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the cell culture medium to achieve various concentrations. The cells are then treated with these concentrations and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 200 µL of isopropanol or DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 30 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of heteroaryl(aryl) thiazole derivatives, which, while not exact matches to the core topic, provide valuable structure-activity relationship insights.

Compound IDBacterial/Fungal StrainMIC (mg/mL)Reference
3 E. coli0.23-0.70[3]
3 S. Typhimurium0.23-0.70[3]
4 E. coli0.17[3]
9 B. cereusNot specified, good activity[3]
9 S. TyphimuriumNot specified, good activity[3]
- Fungal strains0.06–0.47[3]

Table 2: In vitro antimicrobial activity of selected thiazole derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The antimicrobial agent diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Paper disks impregnated with the test compounds are placed on the inoculated agar surface using sterile forceps.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Synthesis and Bioactivity Evaluation Workflow

The general process for synthesizing and evaluating the biological activity of novel N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives follows a structured workflow.

G cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation start Starting Materials (e.g., 2-amino-4-phenylthiazole, substituted benzoyl chloride) reaction Coupling Reaction (e.g., Schotten-Baumann reaction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Screening of Synthesized Derivatives data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.

Potential Signaling Pathway in Anticancer Activity

While the precise signaling pathways for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives are not yet elucidated, related compounds have been shown to induce apoptosis. A plausible mechanism involves the activation of caspase cascades.

G Thiazole Thiazole Derivative Cell Cancer Cell Thiazole->Cell Enters Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by thiazole derivatives in cancer cells.

The N-(4-phenylthiazol-2-yl)benzamide scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data from structurally related compounds indicate that substitutions on both the phenyl and benzamide rings can profoundly influence biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a library of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives is warranted. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

In Vitro Evaluation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide is based on established in vitro evaluation methodologies for structurally related thiazole and benzamide derivatives. As of the time of writing, specific experimental data for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride is not available in the cited literature. This document serves as a framework for researchers, scientists, and drug development professionals to design and conduct in vitro studies for this class of compounds.

Overview of Potential Biological Activities

Derivatives of thiazole and benzamide are recognized for their diverse pharmacological properties.[1] Based on existing literature for analogous structures, in vitro evaluations of the target compound could investigate a range of biological activities, including:

  • Antiproliferative and Cytotoxic Effects: Many thiazole derivatives have been investigated for their potential to inhibit the growth of various human cancer cell lines.[1][2][3][4][5]

  • Enzyme Inhibition: Structurally similar compounds have been identified as inhibitors of various enzymes, such as succinate dehydrogenase (SDH), tyrosinase, fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH).[6][7][8][9][10]

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in compounds with demonstrated activity against a spectrum of bacterial and fungal pathogens.[1][6][11]

  • Ion Channel Modulation: Certain N-(thiazol-2-yl)-benzamide analogs have been characterized as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[12]

Quantitative Data for Structurally Related Compounds

The following tables present a summary of quantitative data from in vitro studies of analogous thiazole benzamide compounds. This information provides a valuable reference for establishing potential efficacy benchmarks.

Table 1: In Vitro Enzyme Inhibition by Thiazole Derivatives

Compound ClassTarget EnzymePotency (IC₅₀ / EC₅₀)Reference(s)
N-(thiazol-2-yl)-benzamide AnalogsZinc-Activated Channel (ZAC)IC₅₀ = 1–3 µM[12]
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamidesTyrosinase (TYR)IC₅₀ = 1.51 µM[8][13]
Thiazol-2-ylbenzamide DerivativesSuccinate Dehydrogenase (SDH)EC₅₀ = 0.72 mg/L (vs. S. scleotiorum)[6]
4-Phenyl-thiazole DerivativesFatty Acid Amide Hydrolase (FAAH)IC₅₀ = 9.8 nM[9]
4-Phenyl-thiazole DerivativesSoluble Epoxide Hydrolase (sEH)IC₅₀ = 2.5 nM[9]

Table 2: In Vitro Antiproliferative Activity of Thiazole Derivatives

Compound ClassCancer Cell LinePotency (IC₅₀)Reference(s)
N-Phenyl-2-p-tolylthiazole-4-carboxamidesSKNMC (Neuroblastoma)10.8 ± 0.08 µM[4]
N-Phenyl-2-p-tolylthiazole-4-carboxamidesHep-G2 (Hepatocarcinoma)11.6 ± 0.12 µM[4]
Benzo[d]isothiazole HydrazonesVarious Leukemia & Solid Tumors0.5 - 8.0 µM[3]

Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound ClassOrganism(s)Potency (MIC)Reference(s)
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamideGram-positive & Gram-negative bacteria1 - 10 µg/mL[1]
Thiazol-2-ylbenzamide DerivativesPlant Pathogenic FungiEC₅₀ = 0.65 - >50 mg/L[6]

Detailed Experimental Protocols

The following sections describe standard methodologies for key in vitro experiments, based on protocols used for analogous compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Culture and Seeding: Human cancer cell lines are cultured under standard conditions (37°C, 5% CO₂). Cells are then seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for a defined period (typically 48-72 hours).

  • MTT Reagent Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay

This generalized protocol outlines the steps for determining the inhibitory activity of a compound against a specific enzyme target.

  • Reagents and Buffers: All assays are performed in a buffer optimized for the specific enzyme's activity (e.g., Bis-Tris/HCl buffer).[9] A purified source of the target enzyme and a specific substrate (often fluorescent or chromogenic) are required.

  • Assay Procedure: The reaction is typically performed in a 96-well plate format. The enzyme is pre-incubated with various concentrations of the test compound for a set period (e.g., 5-15 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response data.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate containing the growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Visualized Workflows and Potential Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and hypothetical biological pathways.

G cluster_workflow General Workflow for In Vitro Screening A Compound Acquisition & Solubilization B Primary Screening (Single High Concentration) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Secondary / Orthogonal Assays (e.g., Mechanism of Action) D->E F Lead Candidate Selection E->F

Caption: A typical workflow for in vitro screening and hit validation.

G cluster_pathway Hypothetical Enzyme Inhibition Mechanism Compound N-(4-(2,4-dimethylphenyl) thiazol-2-yl)benzamide HCl Enzyme Target Enzyme (e.g., SDH, FAAH) Compound->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Active Site CellularProcess Downstream Cellular Process Product->CellularProcess Regulates

Caption: A potential mechanism of action via enzyme inhibition.

G Title Decision Tree for Cytotoxicity Evaluation Start Initial Cytotoxicity Screen (e.g., MTT Assay) CheckPotency {Is IC50 < Threshold (e.g., 10 µM)?} Start->CheckPotency ApoptosisAssay Evaluate Apoptosis Induction (e.g., Caspase Assay, Annexin V) CheckPotency->ApoptosisAssay Yes Stop {Deprioritize for this Indication} CheckPotency->Stop No CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle FurtherStudies {Advance to Further Studies} CellCycle->FurtherStudies

Caption: A logical decision flow for evaluating cytotoxic compounds.

References

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride structural analogues"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Structural Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

The N-(4-phenylthiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Thiazole-containing compounds are known to exhibit properties including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The central thiazole ring acts as a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide focuses on the structural analogues of this compound, exploring their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Core Structure

The core structure consists of a 2-aminothiazole moiety where the amino group is acylated with a benzoyl group, and the 4-position of the thiazole ring is substituted with a phenyl ring. In our specific case of interest, this phenyl ring is further substituted with two methyl groups at the 2 and 4 positions.

Synthesis of the Thiazole Core and its Analogues

The synthesis of the N-(4-phenylthiazol-2-yl)benzamide scaffold and its analogues generally follows the well-established Hantzsch thiazole synthesis, followed by an amidation reaction.

Experimental Protocol: Hantzsch Thiazole Synthesis

The initial step involves the synthesis of the 2-amino-4-phenylthiazole core. This is typically achieved through the condensation of an α-haloketone with a thiourea derivative. A common variation involves the in-situ formation of the α-haloketone.

Materials:

  • Substituted acetophenone (e.g., 2,4-dimethylacetophenone)

  • Thiourea

  • Iodine

  • Methanol or Ethanol

  • Diethyl ether

  • Ammonium hydroxide

Procedure:

  • A mixture of the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[1]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[1]

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[1]

  • The resulting crude product, the 2-amino-4-(substituted-phenyl)thiazole, is collected and recrystallized from methanol.[1]

Experimental Protocol: Amidation

The final step is the acylation of the 2-amino group of the thiazole core with a substituted benzoyl chloride.

Materials:

  • 2-amino-4-(substituted-phenyl)thiazole

  • Substituted benzoyl chloride (e.g., benzoyl chloride)

  • Dry pyridine or another suitable base

  • Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • The 2-amino-4-(substituted-phenyl)thiazole is dissolved in a suitable dry solvent containing a base like pyridine or triethylamine.

  • The substituted benzoyl chloride is added dropwise to the solution, typically at 0°C.

  • The reaction mixture is then stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired N-(4-(substituted-phenyl)thiazol-2-yl)benzamide.

  • For the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The resulting precipitate is collected by filtration.

A generalized workflow for the synthesis is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow start Substituted Acetophenone + Thiourea + Iodine reflux Reflux (Hantzsch Thiazole Synthesis) start->reflux thiazole_core 2-Amino-4-(substituted-phenyl)thiazole reflux->thiazole_core amidation Amidation with Substituted Benzoyl Chloride thiazole_core->amidation final_product N-(4-(substituted-phenyl)thiazol-2-yl)benzamide amidation->final_product salt_formation HCl Treatment final_product->salt_formation hydrochloride_salt N-(4-(substituted-phenyl)thiazol-2-yl)benzamide HCl salt_formation->hydrochloride_salt

Caption: General synthetic workflow for N-(4-phenylthiazol-2-yl)benzamide hydrochloride analogues.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-(4-phenylthiazol-2-yl)benzamide analogues can be modulated by introducing various substituents on both the phenyl ring at the 4-position of the thiazole and the benzoyl moiety.

Modifications on the 4-Phenyl Ring of the Thiazole

Substituents on the phenyl ring at the 4-position of the thiazole can influence the compound's steric and electronic properties, which in turn can affect its binding to biological targets.

R1 (Position on 4-Phenyl Ring)R2 (Position on 4-Phenyl Ring)Observed Activity/SignificanceReference
HHBaseline structure for comparison.[1]
2-CH34-CH3The core structure of interest, likely imparting specific lipophilicity and conformational preferences.N/A
4-ClHOften enhances activity in anticancer and antimicrobial compounds.[3][3]
Various Amino Acids and Peptides-Incorporation of amino acid and peptide moieties has been shown to yield compounds with significant antifungal and anthelmintic activities.[1][1]
Modifications on the Benzoyl Moiety

The benzoyl group offers another site for modification. Substituents on this phenyl ring can alter the molecule's polarity, hydrogen bonding capacity, and overall shape.

R3 (Position on Benzoyl Ring)Observed Activity/SignificanceReference
HUnsubstituted benzamide serves as a fundamental scaffold.[4]
3-FA 3-fluorophenyl substitution was found to be roughly equipotent to other active analogues in a study on ZAC antagonists.[4][4]
4-(N,N-diallylsulfamoyl)This bulky group in the para-position resulted in an inactive compound in one study.[4][4]
4-((3-methylpiperidin-1-yl)sulfonyl)A complex sulfonamide moiety, suggesting exploration of this group for potential biological activity.[5][5]

The logical relationship for SAR exploration can be visualized as follows:

G cluster_sar Structure-Activity Relationship Logic cluster_r1_r2 Modifications at 4-Phenyl Ring cluster_r3 Modifications at Benzoyl Ring core N-(4-phenylthiazol-2-yl)benzamide Core r1_h R1, R2 = H, H core->r1_h r1_ch3 R1, R2 = 2-CH3, 4-CH3 core->r1_ch3 r1_cl R1 = 4-Cl core->r1_cl r3_h R3 = H core->r3_h r3_f R3 = 3-F core->r3_f r3_sulfonamide R3 = 4-Sulfonamide core->r3_sulfonamide bio_activity Biological Activity (e.g., Anticancer, Antimicrobial) r1_h->bio_activity Impacts Lipophilicity and Steric Hindrance r1_ch3->bio_activity Impacts Lipophilicity and Steric Hindrance r1_cl->bio_activity Impacts Lipophilicity and Steric Hindrance r3_h->bio_activity Impacts Polarity and H-Bonding r3_f->bio_activity Impacts Polarity and H-Bonding r3_sulfonamide->bio_activity Impacts Polarity and H-Bonding

Caption: Logical flow of structure-activity relationship (SAR) studies.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is not defined in the provided literature, related thiazole derivatives have been shown to act on various biological targets. For instance, some act as inhibitors of specific enzymes or modulators of ion channels.[4][6]

A hypothetical signaling pathway that could be targeted by such analogues in the context of cancer, a frequently reported activity for this class of compounds[7], is presented below. This often involves the inhibition of protein kinases or the induction of apoptosis.

Caption: Potential mechanism of action for anticancer thiazole analogues.

Conclusion

The N-(4-phenylthiazol-2-yl)benzamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The synthetic accessibility through the Hantzsch reaction and subsequent amidation allows for extensive structural diversification. The structure-activity relationship data, though not specific to the 2,4-dimethylphenyl analogue, suggest that modifications to both the 4-phenyl and the benzoyl rings can significantly impact biological activity. Future research should focus on a systematic exploration of the chemical space around this core structure to identify analogues with improved potency and selectivity for various therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel therapeutics based on this versatile scaffold.

References

Potential Therapeutic Targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, a novel compound with a thiazole-benzamide scaffold. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related compounds to postulate its likely mechanisms of action and therapeutic applications. The information presented herein is intended to guide future research and drug development efforts by highlighting the most promising avenues for investigation. Based on the activities of analogous structures, potential therapeutic areas include oncology, anti-inflammatory, and neurological applications.

Introduction

This compound belongs to a class of organic compounds characterized by a central thiazole ring linked to a benzamide moiety. The thiazole ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, conferring a wide range of biological activities.[1] These activities are often attributed to the ability of the thiazole scaffold to participate in various biological interactions. The broader class of N-(thiazol-2-yl)-benzamide derivatives has demonstrated a diverse pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and ion channel modulatory effects.[2][3][4][5] This guide will explore the potential therapeutic targets of this compound based on the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the existing literature for structurally similar thiazole-benzamide compounds, several key therapeutic targets and signaling pathways can be postulated for this compound.

Oncology

Thiazole-containing compounds have shown significant promise as anticancer agents.[6][7] The potential mechanisms of action in an oncological context are multifaceted and may involve the inhibition of key signaling pathways and induction of apoptosis.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide tethers have been identified as potent inhibitors of EGFR-dependent signaling, a critical pathway in many breast cancers.[7] It is plausible that this compound could exhibit similar inhibitory activity against EGFR.

  • Induction of Apoptosis: In vitro studies of related thiazole derivatives have demonstrated the induction of apoptosis in various cancer cell lines.[2] The proposed mechanism often involves the disruption of mitochondrial pathways.[2] Furthermore, some N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to induce apoptosis via a caspase-dependent pathway.[8]

  • Sirtuin 2 (SIRT2) and EGFR Dual Inhibition: Recent studies have identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as dual inhibitors of SIRT2 and EGFR, presenting a novel approach to cancer therapy.[1]

The potential signaling pathway for EGFR inhibition is depicted below:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound N-(4-(2,4-dimethylphenyl)thiazol -2-yl)benzamide hydrochloride Compound->EGFR EGF EGF EGF->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been shown to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory cascade.[4] This inhibition of prostaglandin synthesis is a well-established mechanism for anti-inflammatory and analgesic effects. Thiazole and oxazole substituted benzothiazole derivatives have also demonstrated significant anti-inflammatory and analgesic properties in animal models.[5]

The potential mechanism of COX inhibition is illustrated below:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound N-(4-(2,4-dimethylphenyl)thiazol -2-yl)benzamide hydrochloride Compound->COX

Caption: Postulated mechanism of COX inhibition.

Neurological Disorders
  • Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[3][9] ZAC is implicated in various physiological processes, and its modulation could be relevant for certain neurological conditions. These antagonists appear to act as negative allosteric modulators.[9]

  • Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Dual inhibitors of FAAH and sEH are being investigated for the treatment of pain and inflammation, particularly orofacial pain.[10][11] 4-Phenyl-thiazole-based compounds have been explored for this dual inhibitory activity.[10]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for various biological activities reported for analogs of this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ClassCancer Cell LineActivityReference
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamideA431 (epidermoid carcinoma), HT29 (colon cancer)IC50 < 10 µM[2]
Benzo[d]thiazole–triazole derivativesT47D (breast cancer)IC50 = 15-28 µM[7]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (lung adenocarcinoma)IC50 = 2.47-5.42 µM[1]
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivativesPC3 (prostate cancer), SKNMC (neuroblastoma)IC50 in µM range[8]

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganismActivity (MIC)Reference
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamideGram-positive and Gram-negative bacteria1-10 µg/mL[2]
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamideAspergillus niger, Candida albicansHigher MICs than bacteria[2]

Table 3: Ion Channel Modulation by N-(thiazol-2-yl)-benzamide Analogs

CompoundTargetActivityReference
2b, 4c, 5a (TTFB)Zinc-Activated Channel (ZAC)IC50 = 1–3 μM[3][9]

Experimental Protocols

This section details the general methodologies employed in the cited literature for assessing the biological activities of thiazole-benzamide derivatives. These protocols can serve as a foundation for the experimental evaluation of this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., A549, T47D, PC3) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Albino rats are typically used.

  • Compound Administration: The test compound is administered orally (p.o.) at a specific dose (e.g., 50 mg/kg).

  • Induction of Edema: After a set time, a sub-plantar injection of carrageenan is administered to the rat's paw to induce inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Ion Channel Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure ion flow across the membrane of Xenopus oocytes expressing the target ion channel.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the target ion channel (e.g., ZAC).

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist and Antagonist Application: The oocyte is perfused with a solution containing an agonist (e.g., Zn2+) to elicit a current. The test compound is then co-applied with the agonist to assess its inhibitory effect.

  • Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and concentration-response curves are generated to determine the IC50 value.

A generalized workflow for target validation is presented below:

Experimental_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Compound_Design Compound Synthesis Target_Prediction Target Prediction (Analog-based) Compound_Design->Target_Prediction Library_Screening High-Throughput Screening Target_Prediction->Library_Screening Binding_Assays Binding Assays Library_Screening->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., COX, Kinases) Library_Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) Binding_Assays->Cell_Based_Assays Enzyme_Assays->Cell_Based_Assays Electrophysiology Electrophysiology (Ion Channels) Cell_Based_Assays->Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Xenograft, Inflammation) PK_PD->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: A general experimental workflow for drug discovery and development.

Conclusion

This compound represents a promising chemical scaffold with the potential to modulate multiple therapeutic targets. Based on the extensive research conducted on structurally related thiazole-benzamide compounds, the most promising areas for investigation include oncology, through the inhibition of targets such as EGFR and the induction of apoptosis, and inflammatory conditions, via the inhibition of enzymes like cyclooxygenase. Furthermore, the potential for this compound to modulate ion channels, such as the Zinc-Activated Channel, opens up avenues for its investigation in neurological disorders. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's biological activities and the validation of its potential therapeutic targets. Further research is warranted to elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound.

References

An In-depth Technical Guide on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-(4-arylthiazol-2-yl)benzamide scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Thiazole-containing compounds have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The benzamide moiety is also a common feature in many bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. This technical guide provides a detailed overview of the synthesis, potential biological activities, and experimental protocols relevant to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride and its analogs, aimed at researchers and professionals in drug development.

Synthesis and Characterization

The synthesis of N-(4-arylthiazol-2-yl)benzamide derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds.

General Synthetic Pathway

A common approach to synthesize the N-(4-arylthiazol-2-yl)benzamide core structure is through the Hantzsch thiazole synthesis, followed by an amidation reaction.

DOT Script for Synthesis Workflow

Synthesis_Workflow A 2,4-Dimethylacetophenone B α-Bromo-2,4-dimethylacetophenone A->B Bromination D 4-(2,4-Dimethylphenyl)thiazol-2-amine B->D Hantzsch Thiazole Synthesis C Thiourea C->D F N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide D->F Amidation E Benzoyl Chloride E->F H This compound F->H Salt Formation G HCl G->H

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,4-Dimethylphenyl)thiazol-2-amine

  • Materials: 2,4-Dimethylacetophenone, Bromine, Thiourea, Ethanol.

  • Procedure:

    • To a solution of 2,4-dimethylacetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), slowly add an equimolar amount of bromine at a controlled temperature (typically 0-5 °C) to yield α-bromo-2,4-dimethylacetophenone.

    • The crude α-bromo-2,4-dimethylacetophenone is then reacted with thiourea in a solvent like ethanol under reflux for several hours.

    • The reaction mixture is cooled, and the resulting precipitate, 4-(2,4-dimethylphenyl)thiazol-2-amine hydrobromide, is collected by filtration.

    • The hydrobromide salt is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to afford the free base, 4-(2,4-dimethylphenyl)thiazol-2-amine.

    • The product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

  • Materials: 4-(2,4-Dimethylphenyl)thiazol-2-amine, Benzoyl chloride, Pyridine (or another suitable base), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine in an anhydrous solvent such as DCM or THF.

    • Add a base, typically pyridine or triethylamine, to the solution.

    • Cool the mixture to 0 °C and slowly add benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • The reaction mixture is then washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Materials: N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in the same or another appropriate solvent with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

The synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.

  • Melting Point (m.p.): The melting point is determined to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Activities and Potential Mechanisms of Action

While no specific biological data exists for this compound, its structural analogs have been reported to exhibit a range of biological activities, primarily as enzyme inhibitors and receptor antagonists.

Enzyme Inhibition

Derivatives of the N-(4-phenylthiazol-2-yl)benzamide scaffold have been investigated as inhibitors of various enzymes.

Table 1: Enzyme Inhibitory Activities of Structurally Related Analogs

Compound ClassTarget EnzymeReported IC50 ValuesReference
N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide derivativesFatty Acid Amide Hydrolase (FAAH)6.7 - 158.2 nM[1]
N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide derivativessoluble Epoxide Hydrolase (sEH)2.5 - 154.3 nM[1]
Benzothiazole-based N-arylacetamidesDihydrofolate Reductase (DHFR)2.442 - 3.796 µM[2]
Benzothiazolylthiophenylpyrazole-4-carboxamidesSuccinate Dehydrogenase (SDH)EC50 < 10 µg/mL[3]

DOT Script for a Potential Enzyme Inhibition Mechanism

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., FAAH, sEH) Product Biological Product Enzyme->Product Catalyzes conversion to No_Product Inhibition of Product Formation Enzyme->No_Product Substrate Endogenous Substrate Substrate->Enzyme Binds to Inhibitor N-(4-arylthiazol-2-yl)benzamide Analog Inhibitor->Enzyme Binds to (competitive or allosteric inhibition) Inhibitor->No_Product

Caption: Postulated mechanism of enzyme inhibition by N-(4-arylthiazol-2-yl)benzamide analogs.

Receptor Antagonism

N-(thiazol-2-yl)benzamide analogs have also been identified as antagonists for certain receptors.

Table 2: Receptor Antagonist Activities of Structurally Related Analogs

Compound ClassTarget ReceptorReported IC50 ValuesReference
N-(thiazol-2-yl)-benzamide analogsZinc-Activated Channel (ZAC)1 - 3 µM[4]
N-(thiazol-2-yl) furanamide derivativesAndrogen Receptor (AR)0.010 µM[5]

DOT Script for a Potential Receptor Antagonism Mechanism

Receptor_Antagonism cluster_0 Cell Membrane Receptor Target Receptor (e.g., ZAC, AR) Downstream_Signaling Downstream Cellular Signaling Receptor->Downstream_Signaling Initiates Blocked_Signaling Blocked Signaling Pathway Receptor->Blocked_Signaling Agonist Endogenous Agonist Agonist->Receptor Activates Antagonist N-(4-arylthiazol-2-yl)benzamide Analog Antagonist->Receptor Binds and blocks activation Antagonist->Blocked_Signaling

Caption: Postulated mechanism of receptor antagonism by N-(4-arylthiazol-2-yl)benzamide analogs.

Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols would be relevant for evaluating the biological profile of this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a target enzyme.

  • Materials: Purified target enzyme, substrate for the enzyme, test compound, appropriate buffer solution, and a plate reader (for colorimetric or fluorometric assays).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.

    • Incubate the plate for a specific period to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Receptor Antagonism Assay (General Protocol)
  • Objective: To assess the ability of the compound to block the activation of a target receptor in a cellular context.

  • Materials: A cell line expressing the target receptor, the specific agonist for the receptor, the test compound, cell culture medium, and a method to measure the downstream signaling event (e.g., calcium imaging, reporter gene assay).

  • Procedure:

    • Culture the cells in a suitable format (e.g., 96-well plate).

    • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

    • Stimulate the cells with a fixed concentration of the agonist.

    • Measure the cellular response (e.g., changes in intracellular calcium levels, reporter gene expression).

    • Determine the inhibitory effect of the compound on the agonist-induced response.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The N-(4-arylthiazol-2-yl)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. Although specific data on this compound is lacking, the extensive research on its analogs suggests a high potential for biological activity, particularly as an enzyme inhibitor or a receptor antagonist. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of this and other related compounds. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this particular molecule.

References

Methodological & Application

Application Notes and Protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. Small molecule inhibitors are a key strategy for targeting these kinases. This document provides detailed application notes and protocols for the investigation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride , a novel small molecule inhibitor, in kinase inhibition assays. While specific data for this compound is emerging, the protocols provided are based on established methodologies for similar thiazole-based compounds investigated as kinase inhibitors.[1][2][3][4] This class of compounds, characterized by a thiazole scaffold, has shown potential in modulating the activity of various kinases.[2][3][4]

Compound Information

Compound Name This compound
Structure Hypothetical Structure
Molecular Formula C20H19ClN2OS
Molecular Weight 386.9 g/mol
Purity >98% (recommended)
Storage Store at -20°C, protect from light and moisture.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. These values are for illustrative purposes and would need to be determined experimentally.

Target Kinase Assay Type ATP Concentration (μM) IC50 (nM) Ki (nM) Mode of Inhibition
Kinase A TR-FRET107545ATP Competitive
Kinase B Luminescence (ADP-Glo)15250180ATP Competitive
Kinase C Radiometric ([γ-32P]ATP)10>10,000-Not Determined
Kinase D ELISA201,200-Not Determined

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • This compound

  • Recombinant human kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer to each well.

    • To initiate the reaction, add 5 µL of a 2X ATP solution (concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. Thiazole-based inhibitors have been known to target kinases within pathways like the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor N-(4-(2,4-dimethylphenyl)thiazol-2-yl) benzamide hydrochloride Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing a small molecule kinase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis Compound_Prep Compound Stock and Dilutions Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Prep->Biochemical_Assay Reagent_Prep Reagent and Enzyme Preparation Reagent_Prep->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability Target_Validation Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Validation Data_Analysis Data Analysis and Hit Validation Target_Validation->Data_Analysis

References

Application Notes and Protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, a compound belonging to the promising class of thiazole derivatives. Thiazole-based compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document outlines the background, potential antimicrobial spectrum, and detailed protocols for evaluating the efficacy of this specific compound.

Introduction to Thiazole Derivatives as Antimicrobial Agents

The thiazole ring is a fundamental heterocyclic scaffold present in numerous synthetic and natural products with significant therapeutic value.[1][5] Derivatives of thiazole have been extensively studied and have shown potent activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][7] The antimicrobial mechanism of thiazole derivatives can vary, with some compounds targeting bacterial cell wall synthesis, while others may inhibit essential enzymes or disrupt cell membranes.[1][5] For instance, some thiazole derivatives have been identified as inhibitors of enzymes like E. coli MurB and 14α-lanosterol demethylase, crucial for bacterial and fungal survival, respectively.[6][8]

This compound incorporates both the thiazole and benzamide moieties, which are known to contribute to antimicrobial activity.[4][9] This structural combination suggests its potential as a lead compound for the development of new antimicrobial agents.

Predicted Antimicrobial Spectrum and Efficacy

While specific data for this compound is not yet widely published, the antimicrobial activity can be extrapolated from structurally similar compounds. The following tables summarize typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) ranges observed for related thiazole and benzamide derivatives against common pathogens.

Table 1: Anticipated Antibacterial Activity of Thiazole Derivatives

Bacterial StrainGram StainTypical MIC Range (µg/mL) for Related Compounds
Staphylococcus aureusGram-positive1.56 - 6.25[1]
Bacillus subtilisGram-positive1.56 - 6.25[10]
Escherichia coliGram-negative1.56 - 6.25[1]
Pseudomonas aeruginosaGram-negative6.25 - >64[10][11]

Table 2: Anticipated Antifungal Activity of Thiazole Derivatives

Fungal StrainTypical MIC Range (µg/mL) for Related Compounds
Candida albicans0.06 - 0.47[6][7]
Aspergillus niger0.06 - 0.47[6]

It is important to note that the actual antimicrobial activity of this compound must be determined empirically. The following protocols provide the necessary framework for such an evaluation.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards for antimicrobial testing.[12][13][14][15]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[13][15]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with the appropriate broth to the desired starting concentration.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control (Sterility Control): A well containing only sterile broth.

    • Growth Control: A well containing broth and inoculum but no antimicrobial agent.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution in 96-Well Plate A->C B Prepare Inoculum D Inoculate Wells B->D C->D E Incubate D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

  • Results from the MIC assay

  • Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate, labeled agar plates.

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum, or that shows no colony growth on the agar plates.

MBC_MFC_Workflow A MIC Plate (Wells with no growth) B Aliquot from Wells A->B C Spot onto Agar Plates B->C D Incubate Plates C->D E Count Colonies D->E F Determine MBC/MFC E->F

Caption: Workflow for MBC/MFC determination.

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (Mueller-Hinton Agar)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent control disks

Procedure:

  • Inoculum Plating: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of bacteria.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely. Prepare a solvent-only disk as a negative control.

  • Disk Placement: Aseptically place the impregnated disks, along with a positive control antibiotic disk and a solvent control disk, onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Disk_Diffusion_Workflow A Prepare Bacterial Lawn on Agar Plate C Place Disks on Agar A->C B Impregnate Disks with Compound B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: Agar disk diffusion assay workflow.

Potential Mechanism of Action: A Logical Pathway

Based on literature for related compounds, a potential mechanism of action for this compound could involve the inhibition of key bacterial enzymes. The logical relationship for investigating this is outlined below.

Mechanism_Pathway A Test Compound B Bacterial Cell A->B C Inhibition of Essential Enzyme (e.g., MurB, DHFR) B->C interacts with D Disruption of Cell Wall Synthesis or DNA Replication C->D leads to E Bacteriostatic or Bactericidal Effect D->E results in

Caption: Putative mechanism of action pathway.

These protocols provide a solid foundation for the systematic evaluation of this compound as a novel antimicrobial agent. The data generated will be crucial for understanding its therapeutic potential and guiding further drug development efforts.

References

Application Notes & Protocols for In Vivo Studies with N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting preclinical in vivo studies on the novel investigational compound, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. Thiazole and benzamide derivatives have shown a wide range of pharmacological activities, including potential as anticancer and antimicrobial agents.[1][2][3] This document outlines detailed protocols for initial toxicity assessment, pharmacokinetic profiling, and evaluation of anti-tumor efficacy in a murine xenograft model. The provided experimental designs are based on established principles of preclinical drug development to ensure the generation of robust and reliable data.[4][5]

Preclinical In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel small molecule therapeutic.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Advanced Studies A Dose Range Finding & Acute Toxicity B Pharmacokinetics (PK) Single Dose A->B C Tumor Model Selection & Implantation B->C D Efficacy & Tolerability Study (e.g., Xenograft Model) C->D E Repeat-Dose Toxicity D->E F Pharmacodynamics (PD) & Biomarker Analysis D->F

Caption: High-level workflow for in vivo compound evaluation.

I. Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.[6]

Animal Model:

  • Species: BALB/c mice (or other appropriate rodent strain)

  • Sex: 5 male, 5 female per group

  • Age: 6-8 weeks

  • Health Status: Healthy, specific-pathogen-free

Experimental Groups: A minimum of 5 groups, including a vehicle control and at least four dose levels of the test compound. Doses should be selected based on in vitro cytotoxicity data, if available.

GroupTreatmentDose Level (mg/kg)Number of Animals (M/F)
1Vehicle Control (e.g., 0.5% CMC in sterile water)05/5
2This compoundX5/5
3This compound2X5/5
4This compound4X5/5
5This compound8X5/5

Methodology:

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days before the study begins.

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, etc.) continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Body Weight: Record individual animal body weights prior to dosing and daily thereafter. The MTD is often defined as the dose causing no more than a 10-20% weight loss and no mortality.[7]

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.

II. Pharmacokinetic (PK) Study Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Animal Model:

  • Species: Sprague-Dawley rats (or other appropriate species)

  • Sex: Male

  • Number: 3-4 animals per time point

  • Other: Animals should be cannulated (e.g., jugular vein) for serial blood sampling.

Experimental Design: Administer a single dose of the test compound at a dose level expected to be therapeutically relevant and well-tolerated.

Route of AdministrationDose (mg/kg)Sampling Time Points (hours post-dose)
Intravenous (IV)50.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO)200.25, 0.5, 1, 2, 4, 8, 12, 24

Methodology:

  • Dosing: Administer the compound via IV bolus or oral gavage.

  • Blood Collection: At each specified time point, collect approximately 0.2 mL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table of Pharmacokinetic Parameters:

ParameterDescriptionIV RoutePO Route
Tmax (h) Time to reach maximum plasma concentration-
Cmax (ng/mL) Maximum plasma concentration
AUC(0-t) (hng/mL) Area under the curve from time 0 to the last point
AUC(0-inf) (hng/mL) Area under the curve from time 0 to infinity
t1/2 (h) Half-life
CL (L/h/kg) Clearance-
Vd (L/kg) Volume of distribution-
F (%) Bioavailability-

III. In Vivo Efficacy Study: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Signaling Pathway Hypothesis (Hypothetical): Based on the structures of similar active compounds, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide HCl Compound->PI3K Inhibits

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

Animal Model:

  • Species: Athymic Nude mice (or other immunocompromised strain)

  • Sex: Female

  • Age: 6-8 weeks

  • Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

Experimental Protocol:

  • Tumor Implantation: Inject 5 x 10^6 tumor cells suspended in Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a mean volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound, vehicle, or a positive control (standard-of-care chemotherapy) according to a predetermined schedule (e.g., daily for 21 days).

Experimental Groups:

GroupTreatmentDose (mg/kg)Schedule
1Vehicle Control-Daily, PO
2This compoundMTD/2Daily, PO
3This compoundMTDDaily, PO
4Positive Control (e.g., Paclitaxel)10Q3Dx4, IV

Data Collection and Analysis:

  • Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize animals if tumor volume exceeds 2000 mm³ or if signs of significant morbidity are observed.

  • Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical methods, such as ANOVA with post-hoc tests.[7]

Summary of Efficacy Data:

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-
This compound (MTD/2)
This compound (MTD)
Positive Control

Conclusion

This document provides a foundational set of protocols for the initial in vivo characterization of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for advancing a novel compound through the drug development pipeline. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of animals and require approval from an Institutional Animal Care and Use Committee (IACUC).[6]

References

Application Notes and Protocols for the Dissolution of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride is a molecule of interest in pharmaceutical research. Proper dissolution and handling are critical for obtaining reliable and reproducible results in downstream experiments, including in vitro and in vivo assays. This document provides detailed protocols and guidelines for the dissolution of this compound for various research applications. It is important to note that specific solubility data for this compound is not extensively available in public literature. The following recommendations are based on the general physicochemical properties of structurally related benzamide and thiazole derivatives and common laboratory practices.

Physicochemical Properties and Expected Solubility

The chemical structure of this compound suggests a largely hydrophobic molecule, which may present challenges for dissolution in aqueous media. The presence of the hydrochloride salt is intended to improve aqueous solubility. However, organic solvents are often required to achieve concentrations suitable for stock solutions.

Table 1: Estimated Solubility of this compound

SolventExpected SolubilityConcentration Range (Estimated)Application
Dimethyl Sulfoxide (DMSO)High10-50 mMStock solutions, in vitro assays
EthanolModerate1-10 mMStock solutions, certain in vitro assays
MethanolModerate1-10 mMIntermediate dilutions
WaterLow to Moderate< 1 mMFinal dilutions for aqueous assays (pH dependent)
Phosphate-Buffered Saline (PBS)Low< 0.5 mMFinal dilutions for physiological pH assays

Note: The solubility values presented are estimations based on the properties of similar chemical structures. It is imperative to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user): Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the mixture thoroughly for 1-2 minutes. Gentle warming in a water bath (37°C) may aid dissolution if precipitation is observed. Visually inspect the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based medium for cell culture experiments. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of the compound required for your assay.

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of medium (results in a 100 µM solution).

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of medium in your assay plate.

  • Control Group: Prepare a vehicle control containing the same final concentration of DMSO as the treated samples.

  • Incubation: Mix gently and proceed with your cell-based assay.

Visualization of Experimental Workflow

Solvent Selection and Solution Preparation Workflow

The following diagram illustrates the decision-making process for selecting a suitable solvent and preparing solutions of this compound.

G start Start: Dissolve Compound solubility_test Small-Scale Solubility Test (DMSO, Ethanol, Water) start->solubility_test try_organic Try Organic Solvent (e.g., DMSO, Ethanol) solubility_test->try_organic For Stock Solution try_aqueous Try Aqueous Solvent (e.g., Water, PBS) solubility_test->try_aqueous For Direct Aqueous Use stock_solution Prepare High-Concentration Stock (e.g., 10 mM in DMSO) working_solution Prepare Working Solution (Dilute Stock in Assay Medium) stock_solution->working_solution dissolved_q Completely Dissolved? dissolved_q->stock_solution Yes adjust_ph Adjust pH / Gentle Warming dissolved_q->adjust_ph No try_organic->dissolved_q try_aqueous->dissolved_q end End: Use in Experiment working_solution->end not_dissolved Precipitation Observed? working_solution->not_dissolved adjust_ph->dissolved_q not_dissolved->working_solution Yes (Re-evaluate dilution scheme) not_dissolved->end No

Caption: Workflow for solvent selection and solution preparation.

General Signaling Pathway Investigation Logic

This diagram outlines a general logical flow for investigating the effect of a compound on a cellular signaling pathway.

G compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl) benzamide hydrochloride cell_treatment Treat Cells with Compound compound->cell_treatment protein_analysis Analyze Protein Expression/Phosphorylation (e.g., Western Blot, ELISA) cell_treatment->protein_analysis gene_expression Analyze Gene Expression (e.g., qPCR, RNA-Seq) cell_treatment->gene_expression phenotypic_assay Phenotypic Assay (e.g., Viability, Migration) cell_treatment->phenotypic_assay pathway_activation Upstream Pathway Activation/ Inhibition protein_analysis->pathway_activation gene_expression->pathway_activation downstream_effect Downstream Cellular Effect phenotypic_assay->downstream_effect pathway_activation->downstream_effect conclusion Elucidate Mechanism of Action downstream_effect->conclusion

Caption: Logical flow for signaling pathway analysis.

Application Notes and Protocols for the Quantification of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A robust and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed for the accurate quantification of this compound. This method is suitable for routine quality control analysis of bulk drug substance and finished pharmaceutical products. Chromatographic separation is achieved on a C18 column with isocratic elution, and detection is performed using a UV detector.

Experimental Protocol: HPLC Method

1.1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.[1][2]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

1.2. Reagent and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration of 100 µg/mL. For tablets, grind a representative number of tablets to a fine powder. Transfer an amount of powder equivalent to one tablet's labeled strength into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Summary:

The HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The validation parameters are summarized in the table below.

ParameterResults
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo and known impurities.

Stability-Indicating HPLC Method

A stability-indicating HPLC method was developed to quantify this compound in the presence of its degradation products. This method is crucial for assessing the stability of the drug substance and product under various environmental conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to generate potential degradation products and to demonstrate the specificity of the analytical method.[4] The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatographic conditions for the stability-indicating method are the same as the HPLC quantification method described above. The method was able to separate the main peak of this compound from all degradation products, demonstrating its stability-indicating nature.

Quantitative Data from Forced Degradation Studies
Stress ConditionAssay of Active Ingredient (%)% Degradation
Acid Hydrolysis (0.1 N HCl) 85.214.8
Base Hydrolysis (0.1 N NaOH) 90.59.5
Oxidative (3% H₂O₂) 88.111.9
Thermal (105°C) 95.84.2
Photolytic (UV/Vis) 92.37.7

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[3][5]

Experimental Protocol: LC-MS/MS Method

3.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

3.2. LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation from endogenous matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would need to be determined through infusion experiments.

Method Performance Characteristics (Hypothetical)
ParameterExpected Performance
Linearity Range 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy and Precision Within ±15% (±20% at LLOQ)
Matrix Effect Minimal and compensated by the internal standard.
Recovery > 85%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Receive Sample (Bulk Drug/Tablets) weigh Accurate Weighing start->weigh dissolve Dissolution in Mobile Phase weigh->dissolve sonicate Sonication (for tablets) dissolve->sonicate if required dilute Dilution to Final Concentration dissolve->dilute sonicate->dilute filter Filtration (0.45 µm) dilute->filter end_prep Prepared Sample filter->end_prep autosampler Autosampler Injection end_prep->autosampler column C18 Column Separation autosampler->column detector UV Detection (320 nm) column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC Quantification.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples drug N-(4-(2,4-dimethylphenyl)thiazol-2-yl) benzamide hydrochloride acid Acid Hydrolysis (0.1 N HCl, 80°C) drug->acid base Base Hydrolysis (0.1 N NaOH, 80°C) drug->base oxidative Oxidative (3% H2O2, RT) drug->oxidative thermal Thermal (105°C) drug->thermal photo Photolytic (UV/Vis light) drug->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc peak_purity Peak Purity Assessment hplc->peak_purity mass_balance Mass Balance Calculation hplc->mass_balance characterization Degradant Characterization (e.g., LC-MS) peak_purity->characterization

Caption: Forced Degradation Study Workflow.

Bioanalysis_Workflow start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Pharmacokinetic Parameters data_processing->results

Caption: Bioanalytical Workflow using LC-MS/MS.

References

Application Notes and Protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride belongs to a class of thiazole derivatives that are of significant interest in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] Due to the crucial role of protein kinases in cellular signaling pathways, their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][3]

These application notes provide a comprehensive suite of protocols for a tiered approach to characterizing the biological activity of this compound (hereinafter referred to as "the compound"). The proposed workflow begins with broad cell-based screening to determine cytotoxic and anti-proliferative effects, followed by more detailed mechanistic assays to elucidate the mode of action, such as induction of apoptosis and cell cycle arrest. Furthermore, a protocol for a biochemical kinase assay is included to investigate the compound's potential as a direct kinase inhibitor.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the activity of the compound, from initial screening to mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis and Interpretation start Compound Synthesis and Solubilization cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) start->cell_viability Treat cancer cell lines ic50 Determine IC50 Value cell_viability->ic50 apoptosis Apoptosis Assay (Caspase-Glo 3/7) apoptosis_analysis Quantify Apoptosis Induction apoptosis->apoptosis_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis kinase_assay Biochemical Kinase Assay kinase_inhibition Determine Kinase Inhibition Profile kinase_assay->kinase_inhibition ic50->apoptosis If cytotoxic ic50->cell_cycle If cytostatic/cytotoxic ic50->kinase_assay Hypothesized target class conclusion Elucidate Mechanism of Action apoptosis_analysis->conclusion cell_cycle_analysis->conclusion kinase_inhibition->conclusion

Caption: A tiered experimental workflow for characterizing the biological activity of the test compound.

Signaling Pathway Context: Generic Kinase Signaling

The following diagram depicts a simplified, generic signal transduction pathway involving protein kinases, which are common targets for anticancer drugs. This illustrates how inhibition of a kinase can block downstream signaling, leading to cellular responses like apoptosis or cell cycle arrest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor Tyrosine Kinase kinase1 Kinase 1 (e.g., Raf) receptor->kinase1 Activates ligand Growth Factor ligand->receptor kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation gene_expression->proliferation survival Cell Survival gene_expression->survival compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl) benzamide hydrochloride compound->kinase2 Inhibits

Caption: A generic kinase signaling pathway illustrating a potential point of inhibition by the compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (the compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]

  • Incubate the plate at 37°C for 4 hours or overnight to ensure complete solubilization of the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.52 ± 0.0441.6
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9][10]

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • White-walled 96-well plates

  • The compound

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (including a vehicle control) as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)5,200 ± 3501.0
17,800 ± 4101.5
1025,500 ± 1,2004.9
5048,900 ± 2,3009.4
Positive Control (e.g., Staurosporine)55,000 ± 2,80010.6

Fold Change = (RLU of treated cells / RLU of vehicle control)

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. By measuring the fluorescence intensity of individual cells in a population, their DNA content can be determined, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • The compound

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[12]

  • Staining: Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[12]

  • Add 400 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control55.228.116.72.1
Compound (IC50)25.815.358.98.5
Positive Control (e.g., Nocodazole)10.55.284.33.2
Biochemical Kinase Assay

Principle: A variety of biochemical kinase assays can be employed to measure the direct inhibitory effect of the compound on specific kinase activity.[13] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[14] The amount of light generated is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase(s) of interest

  • Kinase-specific substrate

  • ATP

  • The compound

  • Assay buffer

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the compound in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the compound dilutions.

  • Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the detection reagent from the kinase assay kit, following the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation:

Compound Concentration (nM)Kinase Activity (%) (Mean ± SD)
0 (Control)100
192.5 ± 4.1
1075.3 ± 3.5
10048.9 ± 2.8
100015.2 ± 1.9
100005.8 ± 0.9

Kinase Activity (%) = (RLU of sample - RLU of negative control) / (RLU of positive control - RLU of negative control) x 100

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The inclusion of a biochemical kinase assay allows for the direct investigation of its mechanism of action if it is hypothesized to be a kinase inhibitor. The data generated from these assays will be crucial for guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual workflows to help researchers and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format.

Question 1: My overall yield is low. Which step is the most likely cause?

The synthesis is typically a two-step process: (1) The Hantzsch thiazole synthesis to form the 2-amino-4-arylthiazole core, and (2) the subsequent amidation to form the final benzamide, followed by salt formation.

  • Step 1 (Hantzsch Condensation): This is often the critical step for yield. Low yields of the intermediate, 4-(2,4-dimethylphenyl)thiazol-2-amine, will naturally lead to a poor overall yield. Common issues include incomplete reaction, formation of side products, or difficult purification.

  • Step 2 (Amidation): While generally efficient, the acylation of the 2-aminothiazole can be problematic if the starting amine is impure or if reaction conditions are not optimal. The exocyclic amino group of 2-aminothiazoles can exhibit reduced nucleophilicity.

Recommendation: Analyze the purity and yield of the 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate before proceeding to the amidation step. Optimizing the first step is the most effective strategy for improving overall yield.

Question 2: What are the common side products in the Hantzsch synthesis of the thiazole intermediate?

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea.[1][2] While generally robust, side reactions can occur:

  • Self-condensation of the α-haloketone: 2-bromo-1-(2,4-dimethylphenyl)ethanone can react with itself, especially under basic conditions.

  • Formation of isomeric products: Under certain conditions, particularly with substituted thioureas, regioisomers can form. However, using unsubstituted thiourea typically yields the 2-aminothiazole product cleanly.[3]

  • Over-alkylation: The product, being a nucleophile, could potentially react with any remaining α-haloketone, though this is less common.

Question 3: How can I improve the yield of the initial Hantzsch condensation step?

Several factors influence the efficiency of the Hantzsch thiazole synthesis.[4] Consider the following optimization strategies:

  • Solvent Choice: Polar solvents like ethanol or methanol are commonly used and generally give good results.[5][6]

  • Catalysis: While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. Heterogeneous catalysts like copper silicate are advantageous due to easy removal by filtration.[5]

  • Reaction Conditions: Microwave-assisted synthesis has been reported to dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating.[6][7] Ultrasonic irradiation is another non-conventional energy source that can enhance the reaction.[4][5]

  • Reagent Purity: Ensure the 2-bromo-1-(2,4-dimethylphenyl)ethanone is free from impurities, as this is a common source of side reactions.

Question 4: The amidation step to form the benzamide is sluggish. What can I do?

If the acylation of 4-(2,4-dimethylphenyl)thiazol-2-amine with benzoyl chloride is not proceeding efficiently, consider these points:

  • Base: A tertiary amine base like triethylamine or pyridine is typically required to scavenge the HCl generated during the reaction. Ensure at least one equivalent is used.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are suitable.

  • Coupling Agents: If using benzoic acid instead of benzoyl chloride, standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) can be highly effective.[8][9]

  • Purity of the Amine: Impurities in the thiazole intermediate can interfere with the reaction. Ensure the starting amine is pure before attempting the acylation.

Question 5: How do I prepare the final hydrochloride salt?

To form the hydrochloride salt, dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration and wash with cold anhydrous solvent to remove any excess acid.

Data Summary: Hantzsch Thiazole Synthesis Conditions

The following table summarizes various reported conditions for the Hantzsch synthesis of 2-aminothiazole derivatives, which can be adapted for the synthesis of the 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate.

CatalystSolventConditionsReaction TimeYieldReference
NoneMethanolReflux8 hoursModerate[6]
NoneMethanolMicrowave (90 °C)30 minutes95%[6]
Copper Silicate (10 mol%)EthanolReflux (78 °C)35-60 minutes90-96%[5]
Indium (III) BromideNot specifiedRoom Temp1 hour90%[10]
SiW.SiO₂Ethanol/WaterUltrasonic15 minutes~85-90%[4][11]
NoneSolid-stateGrindingNot specifiedQuantitative[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine

This protocol is a generalized procedure based on efficient, catalyzed Hantzsch condensations.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(2,4-dimethylphenyl)ethanone (1.0 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).

  • Solvent: Add 5 mL of ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (e.g., 8:3 v/v). The reaction is typically complete within 35-60 minutes.

  • Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst.

  • Isolation: Pour the filtrate over crushed ice. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

This protocol describes the acylation of the aminothiazole intermediate.

  • Setup: Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 mmol) and triethylamine (1.1 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.05 mmol) in 5 mL of anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Guides and Workflows

The following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.

Synthesis_Workflow Overall Synthesis Workflow SM1 2,4-Dimethylacetophenone Bromination Bromination SM1->Bromination SM2 Thiourea Hantzsch Step 1: Hantzsch Condensation SM2->Hantzsch SM3 Benzoyl Chloride Amidation Step 2: Amidation SM3->Amidation Intermediate1 2-Bromo-1-(2,4-dimethylphenyl)ethanone Bromination->Intermediate1 Intermediate1->Hantzsch Intermediate2 4-(2,4-dimethylphenyl)thiazol-2-amine Hantzsch->Intermediate2 Intermediate2->Amidation Product_FreeBase Product Free Base Amidation->Product_FreeBase Salt Step 3: Salt Formation (HCl) Product_FreeBase->Salt Final_Product N-(4-(2,4-dimethylphenyl)thiazol-2-yl) benzamide hydrochloride Salt->Final_Product

Caption: A flowchart of the complete synthesis pathway.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Overall Yield? CheckIntermediate Analyze yield & purity of 4-(...)-thiazol-2-amine intermediate Start->CheckIntermediate IntermediateLow Intermediate yield/purity is LOW CheckIntermediate->IntermediateLow Analysis Complete IntermediateOK Intermediate yield/purity is OK CheckIntermediate->IntermediateOK Analysis Complete OptimizeHantzsch Optimize Hantzsch Condensation IntermediateLow->OptimizeHantzsch OptimizeAmidation Optimize Amidation Step IntermediateOK->OptimizeAmidation CheckReagents Verify purity of α-haloketone OptimizeHantzsch->CheckReagents ChangeSolvent Change solvent (e.g., Ethanol) OptimizeHantzsch->ChangeSolvent AddCatalyst Add catalyst (e.g., Copper Silicate) OptimizeHantzsch->AddCatalyst ChangeMethod Use Microwave or Ultrasonic irradiation OptimizeHantzsch->ChangeMethod CheckBase Ensure >1 equivalent of base (e.g., TEA) OptimizeAmidation->CheckBase CheckAcylatingAgent Check purity of benzoyl chloride OptimizeAmidation->CheckAcylatingAgent UseCouplingAgent Use coupling agent (EDCI/HOBt) with benzoic acid OptimizeAmidation->UseCouplingAgent PurificationIssue Review purification of final product OptimizeAmidation->PurificationIssue

Caption: A decision tree to diagnose and resolve low yield issues.

References

"overcoming solubility issues with N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. The following information is designed to help overcome common solubility challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues you might encounter with the solubility of this compound.

Issue 1: The compound is not dissolving in aqueous buffers.

  • Question: I am unable to achieve my desired concentration of this compound in standard aqueous buffers (e.g., PBS pH 7.4). What should I do?

  • Answer: The limited aqueous solubility of this compound is a known challenge. The solubility of hydrochloride salts of weakly basic compounds is often pH-dependent.[1] Here are several strategies you can employ:

    • pH Adjustment: Systematically vary the pH of your aqueous solution. Since this is a hydrochloride salt of a likely weakly basic parent compound, decreasing the pH should increase its solubility.[1][2] Experiment with buffers ranging from pH 2 to 7.

    • Co-solvents: Introduce a water-miscible organic co-solvent. Common choices include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[3] Start with a small percentage of the co-solvent and incrementally increase it until the desired solubility is achieved, keeping in mind the tolerance of your experimental system to the co-solvent.

    • Excipients: Utilize solubility-enhancing excipients.[4][5] Cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility.[4][6] Surfactants like Tween 80 or sodium lauryl sulfate can also be effective.[4][7]

    Troubleshooting Workflow for Poor Aqueous Solubility

    Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 2: Precipitation occurs when adding the compound stock solution to an aqueous medium.

  • Question: My compound, dissolved in a high-concentration DMSO stock, precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

  • Answer: This is a common issue when diluting a water-insoluble compound from an organic stock into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of the solution. Here are some solutions:

    • Pluronic F-127: Prepare your aqueous medium with a small percentage (e.g., 0.02-0.1%) of Pluronic F-127. This non-ionic surfactant can help to keep the compound in solution.

    • Serum/Protein: If your experimental medium contains serum or a protein like bovine serum albumin (BSA), the compound may bind to these proteins, which can help to maintain its solubility.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent immediate precipitation.

    • Lipid-Based Formulations: For in vivo studies, consider a lipid-based formulation. These formulations can improve drug solubilization in the dosage form and in the gastrointestinal tract.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Table 1: Estimated Solubility of this compound in Common Solvents.

SolventExpected SolubilityRationale
WaterVery LowThe parent molecule is largely hydrophobic. The hydrochloride salt improves aqueous solubility, but it is still expected to be low.
PBS (pH 7.4)Very LowAt neutral pH, the compound is likely to be in its less soluble free base form.
0.1 N HClLow to ModerateThe acidic pH will favor the protonated, more soluble form of the compound. However, the common ion effect from the chloride might limit the maximum solubility.[2]
EthanolSolubleThe organic nature of ethanol will facilitate the dissolution of the hydrophobic parts of the molecule.
DMSOFreely SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
PEG 400SolublePolyethylene glycol is a good co-solvent for poorly water-soluble compounds.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent. As a salt of a weak base, its solubility will increase as the pH decreases. At lower pH values, the amine groups in the molecule will be protonated, leading to greater interaction with water molecules and thus higher solubility. Conversely, as the pH increases towards and above the pKa of the conjugate acid, the compound will convert to its free base form, which is less soluble in water.

pH-Dependent Solubility Profile

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (R-NH2+ Cl-) High_Solubility Higher Solubility Protonated->High_Solubility Free_Base Free Base Form (R-NH) Protonated->Free_Base Increase pH Free_Base->Protonated Decrease pH Low_Solubility Lower Solubility Free_Base->Low_Solubility

Caption: Relationship between pH and the solubility of a weak base hydrochloride salt.

Q3: What are the recommended excipients to improve the solubility of this compound?

A3: Several classes of excipients can be used to enhance the solubility of this compound. The choice of excipient will depend on the intended application (e.g., in vitro assay vs. in vivo formulation).

Table 2: Recommended Excipients for Solubility Enhancement.

Excipient ClassExamplesMechanism of Action
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes where the hydrophobic compound resides within the cyclodextrin cavity, increasing apparent water solubility.[4][6]
Surfactants Tween 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media.[4][7]
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Can be used to create amorphous solid dispersions, which have higher solubility than the crystalline form.[4][8]
Lipids Oils, fatty acids, glyceridesUsed in lipid-based drug delivery systems (LBDDS) to dissolve the compound in a lipid matrix.[5]
pH Modifiers Citric acid, Tartaric acidOrganic acids can be used in solid dosage forms to create an acidic microenvironment that promotes the dissolution of weakly basic drugs.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Aqueous Solubility using the Shake-Flask Method

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

  • Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the containers to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant of each container.

  • Filter the samples through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility at that specific pH.

References

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride stability and degradation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. The solid form is generally more stable than solutions. For long-term storage, keep the compound at -20°C.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, similar thiazole-containing benzamides can degrade via hydrolysis of the amide bond, oxidation of the thiazole ring, or photolytic degradation.

Q3: How can I monitor the stability of my compound in solution?

The stability of this compound in solution can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Confirm the identity of the new peaks using mass spectrometry (MS). Review storage conditions and solution preparation procedures.
Loss of compound potency Significant degradation has occurred.Re-qualify the compound using a fresh standard. Investigate potential stressors such as light, temperature, or pH.
Discoloration of the solid compound Potential oxidation or photolytic degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and pathways.

1. Acidic Hydrolysis:

  • Dissolve the compound in a solution of 0.1 N HCl.

  • Incubate at 60°C for 24 hours.

  • Analyze the sample by HPLC-MS.

2. Basic Hydrolysis:

  • Dissolve the compound in a solution of 0.1 N NaOH.

  • Incubate at 60°C for 24 hours.

  • Analyze the sample by HPLC-MS.

3. Oxidative Degradation:

  • Dissolve the compound in a solution containing 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours.

  • Analyze the sample by HPLC-MS.

4. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the sample by HPLC-MS.

5. Thermal Degradation:

  • Heat the solid compound at 105°C for 24 hours.

  • Dissolve the sample and analyze by HPLC-MS.

Visualizations

degradation_pathway cluster_main Potential Degradation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide HCl cluster_products Degradation Products Parent N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Amide_Hydrolysis Benzoic Acid + 4-(2,4-dimethylphenyl)thiazol-2-amine Parent->Amide_Hydrolysis Hydrolysis (Acid/Base) Thiazole_Oxidation Oxidized Thiazole Derivatives Parent->Thiazole_Oxidation Oxidation (e.g., H2O2) Photodegradation Photolytic Products Parent->Photodegradation Photolysis (UV Light)

Caption: Potential degradation pathways of the parent compound.

experimental_workflow Start Start: Compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Light, Heat) Start->Stress Incubate Incubate for a Defined Period Stress->Incubate Analyze Analyze by HPLC-MS Incubate->Analyze Identify Identify Degradation Products Analyze->Identify End End: Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

"troubleshooting N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in in vitro assays. The information is compiled from general laboratory best practices and data on structurally related thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While the exact mechanism for this specific compound is under investigation, related N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2] These analogs can act as negative allosteric modulators.[1][2] Thiazole derivatives, more broadly, have been explored for a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro assays, it is recommended to first attempt to dissolve the compound in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the stability of the compound in solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working dilutions for each experiment from the stock solution. Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide for In Vitro Assays

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Cell passage number and health can significantly impact experimental outcomes.[8]

    • Solution: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure uniform cell seeding density across all wells.

  • Possible Cause: Variability in compound concentration.

    • Solution: Ensure the compound is fully dissolved in the stock solution before preparing dilutions. Vortex the stock solution before each use. Use calibrated pipettes for accurate liquid handling.[9][10]

  • Possible Cause: Edge effects on microtiter plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium to maintain a humid environment and minimize evaporation from the inner wells.

Issue 2: High background signal in enzyme or binding assays.

  • Possible Cause: Non-specific binding of the compound or detection reagents.

    • Solution: Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat milk).[9] Increase the number and duration of wash steps to remove unbound reagents.[9] Including a detergent like Tween-20 (0.05%) in the wash buffer can also help reduce non-specific interactions.[9]

  • Possible Cause: Contaminated reagents.

    • Solution: Use fresh, high-quality reagents. Ensure the water used for preparing buffers and solutions is of high purity (e.g., Milli-Q).

Issue 3: Low or no observable effect of the compound.

  • Possible Cause: Incorrect compound concentration.

    • Solution: Verify the calculations for your serial dilutions. It may be necessary to test a broader range of concentrations to observe a biological effect.

  • Possible Cause: Compound instability or degradation.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light if it is light-sensitive.

  • Possible Cause: The chosen assay is not suitable for detecting the compound's activity.

    • Solution: Based on the literature for similar compounds, consider assays that measure ion channel activity, cell viability (for potential anticancer effects), or inflammatory markers.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various human cancer cell lines, based on reported activities of similar thiazole derivatives.[5]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.5
HepG2Liver Cancer11.2
SKNMCNeuroblastoma9.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be converted to formazan crystals by living cells.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for an in vitro cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm zac Zinc-Activated Channel (ZAC) downstream Downstream Signaling (e.g., Ca2+ influx) zac->downstream response Cellular Response (e.g., Apoptosis) downstream->response compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide HCl compound->zac Inhibits zinc Zinc (Agonist) zinc->zac Activates

Caption: Hypothetical signaling pathway inhibition.

References

"optimizing dosage of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride for in vivo studies"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I cannot find a recommended in vivo starting dose for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. Where should I begin?

A1: For a novel compound without established in vivo data, a dose-range finding (DRF) study is the essential first step.[1][2] This involves administering escalating doses of the compound to small groups of animals to determine the maximum tolerated dose (MTD).[2] The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 20% loss in body weight or significant adverse clinical signs).[2] The starting dose for your efficacy studies should be at or below the determined MTD.

Q2: How can I estimate a starting dose for my dose-range finding study?

A2: A common approach is to start with a literature review for similar compounds.[1] Although data for your specific molecule is unavailable, pharmacokinetic data from other thiazole benzamide derivatives can provide a preliminary reference point.[3][4] Additionally, allometric scaling, which converts doses between species based on body surface area, can be used to estimate a human equivalent dose (HED) from animal data if any exists for structurally related compounds.[1][5] However, for a truly novel compound, a very low starting dose (e.g., 5-10 mg/kg) in a small group of animals is a prudent approach.[1]

Q3: My compound has poor aqueous solubility. How can I prepare it for oral administration in my in vivo study?

A3: Poor solubility is a common challenge for this class of compounds.[6][7] Several formulation strategies can be employed to improve solubility and oral bioavailability. These include using co-solvents, surfactants, or creating a suspension.[7][8] Common excipients for oral formulations include polyethylene glycols (PEGs), Cremophor EL, and sodium lauryl sulfate (SLS).[8][9] It is crucial to first test the solubility of your compound in various pharmaceutically acceptable vehicles.

Q4: I am observing significant weight loss in my animals even at low doses. What could be the cause?

A4: Significant weight loss can be an indicator of toxicity.[2] It is important to differentiate between compound-related toxicity and other experimental factors. Ensure that the vehicle itself is not causing adverse effects by including a vehicle-only control group. If the toxicity is indeed compound-related, you will need to lower the dose for subsequent experiments. If you have already established the MTD, ensure you are not exceeding it.

Q5: How frequently should I administer the compound?

A5: The frequency of administration depends on the pharmacokinetic profile of the compound, specifically its half-life in the target species.[1] Without this data, a once-daily administration is a common starting point for initial efficacy studies. A preliminary pharmacokinetic study to determine parameters like Cmax, Tmax, and half-life is highly recommended to establish a rational dosing schedule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the formulation upon standing. The compound has low solubility in the chosen vehicle. The concentration is too high.Try a different vehicle or a combination of co-solvents and surfactants.[8][9] Reduce the concentration of the compound.
High variability in efficacy results between animals in the same group. Inconsistent dosing volume or technique. Poor oral bioavailability due to low solubility.Ensure accurate and consistent administration for each animal. Re-evaluate the formulation to improve solubility and absorption.[3]
No observable therapeutic effect even at the highest tolerated dose. The compound may have low efficacy in the chosen model. Poor bioavailability is preventing therapeutic concentrations from being reached.Consider a different route of administration (e.g., intraperitoneal) to bypass first-pass metabolism.[4] Conduct a pharmacokinetic study to measure plasma concentrations of the compound.
Unexpected mortality in the treated groups. The administered dose is above the lethal dose. The compound may have specific organ toxicity.Immediately stop the experiment and conduct a thorough review of your dosing calculations and procedures. A dose-range finding study with smaller dose escalations is necessary to determine a safe dose.[2]

Data from Related Thiazole Benzamide Derivatives

Disclaimer: The following data is for structurally related compounds and should be used for reference purposes only. It is not a direct recommendation for dosing this compound.

Table 1: Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Derivative in Different Species [3]

Species Systemic Clearance (mL/min/kg) Oral Bioavailability (%)
Rat~3017
Dog~1027
Monkey~104

Table 2: Dosing of a Thiazolyl Hydrazone Derivative in Mice [4]

Route of Administration Dosage (mg/kg) Observation
Per os (oral)50Highest plasma concentration achieved.
Intraperitoneal (i.p.)10Lower plasma concentration compared to oral administration at a higher dose.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Suspension)
  • Objective: To prepare a uniform suspension of this compound for oral gavage.

  • Materials:

    • This compound powder.

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water).

    • Mortar and pestle.

    • Magnetic stirrer and stir bar.

    • Graduated cylinder and beaker.

  • Procedure:

    • Weigh the required amount of the compound based on the desired concentration and final volume.

    • Add a small amount of the vehicle to the powder in a mortar and triturate to form a smooth paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle while continuously stirring.

    • Transfer the mixture to a beaker with a magnetic stir bar.

    • Stir the suspension for at least 30 minutes to ensure homogeneity.

    • Visually inspect for any large aggregates.

    • Continuously stir the suspension during dosing to maintain uniformity.

Protocol 2: Dose-Range Finding (DRF) Study
  • Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Procedure:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.

    • Select a starting dose (e.g., 10 mg/kg) and a dose escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

    • Administer a single dose of the compound or vehicle to each animal via the intended route of administration (e.g., oral gavage).

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight for 7-14 days.

    • The MTD is the highest dose at which no significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs) is observed.[2]

Visualizations

G cluster_0 Pre-Dosing Phase cluster_1 In Vivo Dosing Phase cluster_2 Efficacy Study Design Literature Review Literature Review Formulation Development Formulation Development Literature Review->Formulation Development Compound Characterization Compound Characterization Compound Characterization->Formulation Development Dose-Range Finding Study Dose-Range Finding Study Formulation Development->Dose-Range Finding Study Determine MTD Determine MTD Dose-Range Finding Study->Determine MTD Select Doses (≤ MTD) Select Doses (≤ MTD) Determine MTD->Select Doses (≤ MTD) Pharmacokinetic Study Pharmacokinetic Study Determine Half-life & Bioavailability Determine Half-life & Bioavailability Pharmacokinetic Study->Determine Half-life & Bioavailability Determine Dosing Frequency Determine Dosing Frequency Pharmacokinetic Study->Determine Dosing Frequency Efficacy Study Efficacy Study Select Doses (≤ MTD)->Efficacy Study Determine Dosing Frequency->Efficacy Study

Caption: Experimental workflow for in vivo dose optimization.

G Thiazole_Benzamide N-(4-(2,4-dimethylphenyl) thiazol-2-yl)benzamide Target_Protein Target Protein (e.g., Kinase, Receptor) Thiazole_Benzamide->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway inhibition.

References

"side effects of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in animal models"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N-(Arylthiazol-2-yl)benzamide derivatives in animal models.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected efficacy of our N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride candidate in our rodent model. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy in vivo, even with promising in vitro data. Consider the following troubleshooting steps:

  • Compound Bioavailability: Was the compound administered via an appropriate route? Has the oral bioavailability been determined? N-arylthiazol-2-yl)benzamide derivatives can have variable solubility and absorption characteristics.

  • Metabolism: The compound may be rapidly metabolized in the animal model. Consider performing pharmacokinetic studies to determine the half-life and exposure levels. Some derivatives of this class are designed to block metabolic sensitive positions.

  • Dosing: The dose used may be insufficient to reach a therapeutic concentration at the target tissue. A dose-response study is recommended.

  • Target Engagement: Is there evidence that the compound is reaching and interacting with its intended target in the animal? This may require the development of specific biomarkers.

  • Animal Model: The chosen animal model may not accurately reflect the human disease state or the target pathway may differ between species.

Q2: Our study with a novel N-(arylthiazol-2-yl)benzamide derivative has shown unexpected toxicity in mice, including weight loss and lethargy at higher doses. What is the recommended course of action?

A2: Unexpected toxicity is a common challenge in preclinical development. A systematic approach is necessary to understand and mitigate these effects:

  • Conduct a Dose-Range Finding Study: Determine the maximum tolerated dose (MTD) and establish a dose-response relationship for the toxic effects.

  • Perform a Preliminary Acute Toxicity Study: This will help to identify the target organs of toxicity. (See the experimental protocol below).

  • Evaluate Off-Target Effects: Screen the compound against a panel of common off-target receptors and enzymes. Thiazole-based compounds can interact with a variety of biological targets.

  • Analyze Compound Purity: Impurities from the synthesis could be responsible for the observed toxicity. Verify the purity and identity of the compound batch used.

  • Consider Formulation-Related Effects: The vehicle used for administration could be contributing to the toxicity. Run a vehicle-only control group.

Q3: We are having difficulty formulating our N-(arylthiazol-2-yl)benzamide hydrochloride for oral administration due to poor solubility. What are some potential solutions?

A3: Poor aqueous solubility is a frequent issue with this class of compounds. Here are some strategies to improve formulation:

  • Salt Form Selection: While you are using a hydrochloride salt, other salt forms could have better solubility and stability.

  • Excipients: The use of solubilizing agents such as cyclodextrins, surfactants (e.g., Tween® 80), or co-solvents (e.g., PEG 400, DMSO) can enhance solubility. A systematic screening of excipients is recommended.

  • Particle Size Reduction: Micronization or nano-milling of the compound can increase the surface area and improve the dissolution rate.

  • Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer carrier can significantly improve its solubility and bioavailability.

Troubleshooting Guides

Interpreting Inconsistent Results Between In Vitro and In Vivo Studies

It is not uncommon to observe a discrepancy between in vitro potency and in vivo efficacy. The following diagram illustrates a logical workflow to troubleshoot this issue.

G start Discrepancy Observed: High In Vitro Potency, Low In Vivo Efficacy pk_pd Assess Pharmacokinetics (PK) and Pharmacodynamics (PD) start->pk_pd low_exposure Low Exposure? pk_pd->low_exposure formulation Evaluate Formulation and Solubility poor_solubility Poor Solubility? formulation->poor_solubility target Confirm Target Engagement in Vivo no_target_engagement No Target Engagement? target->no_target_engagement model Re-evaluate Animal Model Relevance model_issue Model Appropriate? model->model_issue low_exposure->formulation Yes low_exposure->target No re_formulate Optimize Formulation poor_solubility->re_formulate Yes increase_dose Increase Dose or Change Route poor_solubility->increase_dose No no_target_engagement->model No biomarker Develop/Validate Target Engagement Biomarker no_target_engagement->biomarker Yes new_analog Synthesize Analogs with Improved PK Properties model_issue->new_analog Yes new_model Select Alternative Animal Model model_issue->new_model No re_formulate->pk_pd increase_dose->pk_pd

Troubleshooting workflow for in vitro/in vivo discrepancies.

Hypothetical Signaling Pathway Modulation

N-(Arylthiazol-2-yl)benzamide derivatives have been investigated for various activities, including as anticancer agents. A potential mechanism of action could involve the modulation of key signaling pathways in cancer cells.

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Outcomes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Compound N-(Arylthiazol-2-yl) benzamide derivative Compound->Akt Inhibition

Hypothetical inhibition of the PI3K/Akt pathway.

Data Presentation

Table 1: Hypothetical Acute Intravenous Toxicity of a Representative N-(arylthiazol-2-yl)benzamide Derivative in Mice
Dose (mg/kg)Number of AnimalsMortalityClinical Signs
550/5No observable adverse effects
1551/5Lethargy, piloerection within 1-hour post-dose
4554/5Severe lethargy, ataxia, convulsions
LD50 (mg/kg) -~20.5 -

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Hematology and Serum Chemistry Data from a 7-Day Repeat-Dose Study in Rats
ParameterControl (Vehicle)5 mg/kg/day15 mg/kg/day
Hematology
White Blood Cells (10⁹/L)8.5 ± 1.28.3 ± 1.57.9 ± 1.3
Red Blood Cells (10¹²/L)7.2 ± 0.57.1 ± 0.66.5 ± 0.7
Hemoglobin (g/dL)14.1 ± 1.013.9 ± 1.112.8 ± 1.2
Platelets (10⁹/L)850 ± 150840 ± 160810 ± 140
Serum Chemistry
ALT (U/L)45 ± 1050 ± 1295 ± 25
AST (U/L)80 ± 1588 ± 20180 ± 40
BUN (mg/dL)20 ± 422 ± 525 ± 6
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.20.7 ± 0.2

*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to control. Data are hypothetical.

Experimental Protocols

Protocol: Acute Intravenous Toxicity Study in Mice
  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), 8-10 weeks old, acclimatized for at least one week.

  • Groups: Assign animals to at least 3 dose groups and one vehicle control group, with a minimum of 5 animals per sex per group. Doses should be selected based on a preliminary dose-range finding study.

  • Compound Administration:

    • Prepare the test compound in a suitable sterile vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15).

    • Administer a single bolus dose via the tail vein. The volume should not exceed 10 mL/kg.

    • Administer the vehicle alone to the control group.

  • Observations:

    • Continuously observe animals for the first 30 minutes post-dose, then at 1, 2, and 4 hours, and twice daily thereafter for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and any mortality.

    • Record body weight just before dosing and on days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period (or on any animal that dies prematurely). Examine organs for any visible abnormalities.

  • Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using an appropriate statistical method (e.g., probit analysis).

Protocol: General Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the initial in vivo evaluation of a novel therapeutic compound.

A In Vitro Hit Identification B Lead Optimization (SAR Studies) A->B C In Vivo Formulation Development B->C D Pharmacokinetic (PK) Study in Rodents C->D E Dose-Range Finding Toxicity Study D->E F Efficacy Study in Relevant Animal Model E->F G Definitive Toxicology Studies (GLP) F->G H IND-Enabling Studies G->H

General workflow for preclinical drug development.

Technical Support Center: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Overview:

The synthesis of this compound is typically a two-step process. The first step is the Hantzsch thiazole synthesis to form the 2-amino-4-(2,4-dimethylphenyl)thiazole intermediate. This is followed by the acylation of the 2-amino group with benzoyl chloride to yield the final product, which is then converted to its hydrochloride salt.

Q1: My Hantzsch thiazole synthesis is yielding a complex mixture of products, not just the expected 2-amino-4-(2,4-dimethylphenyl)thiazole. What could be the issue?

A1: Several side reactions can occur during the Hantzsch synthesis. Common issues include:

  • Formation of Isomeric Byproducts: Under acidic conditions, the reaction between an α-haloketone and a monosubstituted thiourea can sometimes lead to a mixture of the expected 2-(substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Maintaining neutral or slightly basic conditions can favor the desired product.

  • Thiazolidine Formation: Incomplete dehydration of the intermediate hydroxythiazoline can result in the formation of a thiazolidine derivative. Ensuring adequate heating and reaction time can help drive the reaction to the fully aromatized thiazole.

  • Self-condensation of α-haloketone: The starting material, 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one, can undergo self-condensation, especially in the presence of a base. Slow addition of the base or using a milder base can mitigate this.

Troubleshooting:

  • Monitor the reaction pH and adjust as necessary.

  • Ensure complete dehydration by using an appropriate solvent and refluxing for a sufficient duration.

  • Consider the order of addition of reagents carefully.

Q2: During the benzoylation step, I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side products?

A2: The acylation of 2-aminothiazoles can sometimes lead to undesired products:

  • Diacylation: The 2-aminothiazole has two potential nucleophilic sites for acylation: the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. While the exocyclic amino group is generally more reactive, under forcing conditions or with a large excess of benzoyl chloride, di-benzoylation can occur.

  • Ring Acylation: Although less common, electrophilic attack on the thiazole ring (at the C5 position) by the benzoyl cation is a possibility, leading to a benzoylated thiazole ring byproduct.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the 2-amino-4-(2,4-dimethylphenyl)thiazole starting material in your crude product.

Troubleshooting:

  • Use a stoichiometric amount of benzoyl chloride.

  • Control the reaction temperature; lower temperatures often favor mono-acylation.

  • Employ a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction, which can prevent unwanted side reactions.

Q3: I am having difficulty purifying the final product. What are some recommended methods?

A3: Purification of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide can be achieved through several methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution system, for example, with hexane and ethyl acetate, is typically used.

  • Acid-Base Extraction: To remove unreacted acidic (benzoic acid) or basic (2-aminothiazole) starting materials, an aqueous acid-base workup can be performed before final purification.

Q4: My final hydrochloride salt is hygroscopic and difficult to handle. How can I improve its stability?

A4: The hygroscopicity of hydrochloride salts can be a challenge.

  • Anhydrous Conditions: Ensure the final precipitation or crystallization of the hydrochloride salt is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅, anhydrous CaCl₂) to minimize exposure to atmospheric moisture.

  • Alternative Salts: If hygroscopicity remains a significant issue for your application, consider the preparation of alternative, potentially more stable, acid addition salts.

Byproduct Analysis Data

The following table summarizes potential byproducts that may be observed during the synthesis of this compound.

Byproduct Name Potential Step of Formation Molecular Weight ( g/mol ) Common Analytical Signature (LC-MS/NMR)
2-Imino-3-benzoyl-4-(2,4-dimethylphenyl)-2,3-dihydrothiazoleBenzoylation322.42Isomeric mass peak to the desired product. Distinctive NMR shifts for the thiazoline ring protons.
N,N-dibenzoyl-4-(2,4-dimethylphenyl)thiazol-2-amineBenzoylation426.52Higher mass peak corresponding to the addition of a second benzoyl group.
2-Amino-5-benzoyl-4-(2,4-dimethylphenyl)thiazoleBenzoylation322.42Isomeric mass peak to the desired product. Aromatic proton signals will show a different substitution pattern in ¹H NMR.
4-(2,4-dimethylphenyl)thiazolidin-2-oneHantzsch Synthesis221.31Lower mass peak. Absence of aromatic thiazole protons in NMR.
Benzoic AcidBenzoylation (hydrolysis of benzoyl chloride)122.12Easily detectable by LC-MS.
2-Amino-4-(2,4-dimethylphenyl)thiazoleUnreacted Starting Material218.31Mass peak corresponding to the intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2,4-dimethylphenyl)thiazole (Hantzsch Thiazole Synthesis)

  • To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-amino-4-(2,4-dimethylphenyl)thiazole.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

  • Dissolve 2-amino-4-(2,4-dimethylphenyl)thiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution with stirring.

  • If using DCM as a solvent, add triethylamine (1.1 eq) to act as a base.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide in a minimal amount of a dry solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a dry solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate.

  • Filter the solid, wash with cold, dry diethyl ether, and dry under vacuum in a desiccator.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Salt Formation 2_4_dimethylphenacyl_bromide 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one Intermediate 2-Amino-4-(2,4-dimethylphenyl)thiazole 2_4_dimethylphenacyl_bromide->Intermediate Reflux in Ethanol Thiourea Thiourea Thiourea->Intermediate Final_Product N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Intermediate->Final_Product Base (e.g., Pyridine) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product Hydrochloride_Salt N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide HCl Final_Product->Hydrochloride_Salt HCl HCl (in dry solvent) HCl->Hydrochloride_Salt

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_hantzsch Hantzsch Synthesis Byproducts cluster_benzoylation Benzoylation Byproducts Start_Hantzsch 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one + Thiourea Desired_Intermediate 2-Amino-4-(2,4-dimethylphenyl)thiazole Start_Hantzsch->Desired_Intermediate Isomeric_Thiazole Isomeric Iminothiazoline Start_Hantzsch->Isomeric_Thiazole Acidic Conditions Thiazolidine Thiazolidine Derivative Start_Hantzsch->Thiazolidine Incomplete Dehydration Start_Benzoylation 2-Amino-4-(2,4-dimethylphenyl)thiazole + Benzoyl Chloride Desired_Product N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Start_Benzoylation->Desired_Product Diacylation Di-benzoylated Product Start_Benzoylation->Diacylation Excess Acylating Agent Ring_Acylation C5-Benzoylated Thiazole Start_Benzoylation->Ring_Acylation Forcing Conditions

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Encountering Issues Identify_Step Identify Synthesis Step with Issue (Hantzsch vs. Benzoylation) Start->Identify_Step Analyze_Data Analyze Analytical Data (TLC, LC-MS, NMR) Identify_Step->Analyze_Data Compare_Byproducts Compare Data with Potential Byproduct Table Analyze_Data->Compare_Byproducts Consult_FAQ Consult Relevant FAQ/Troubleshooting Guide Compare_Byproducts->Consult_FAQ Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Stoichiometry) Consult_FAQ->Optimize_Conditions Purify Implement Purification Strategy (Recrystallization, Chromatography) Optimize_Conditions->Purify Success Pure Product Obtained Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

"how to prevent precipitation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the hydrochloride salt form?

A1: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide is a weakly basic organic compound containing a thiazole moiety.[1][2] Like many active pharmaceutical ingredients (APIs), its free base form has low aqueous solubility. It is converted to a hydrochloride (HCl) salt to increase its solubility in aqueous solutions, which is a common strategy in pharmaceutical development to improve dissolution and bioavailability.[3] The HCl salt protonates the basic nitrogen atom on the thiazole ring, creating a more polar, water-soluble species.

Q2: My compound is precipitating out of my aqueous buffer. What are the most likely causes?

A2: Precipitation of a hydrochloride salt from an aqueous solution is typically due to one or more of the following factors:

  • pH Shift: The most common cause is an increase in the solution's pH. If the pH rises above a critical point (known as the pH of maximum solubility, or pHmax), the protonated, soluble salt form will convert back to the less soluble, neutral free base form, causing it to precipitate.[4][5]

  • Concentration: The concentration of the compound may have exceeded its solubility limit under the specific solution conditions (pH, temperature, solvent composition).

  • Common Ion Effect: In solutions with a high concentration of chloride ions (e.g., from HCl used for pH adjustment or from other salts like NaCl), the solubility of the hydrochloride salt can decrease, leading to precipitation.[6][7]

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of the compound and cause it to precipitate.[1]

  • Solvent Composition: If co-solvents are used, changes in their ratio or the introduction of an anti-solvent can drastically reduce the compound's solubility.[8]

Q3: How does pH specifically affect the solubility of this compound?

A3: The compound is a salt of a weak base. At low pH, the basic nitrogen on the thiazole ring is protonated (BH+), making the molecule a charged ion that is readily soluble in water. As the pH increases, the compound deprotonates to become the neutral free base (B), which is significantly less soluble. This relationship means that maintaining a sufficiently acidic pH is critical for keeping the compound in solution.[1][4]

Q4: Can I use co-solvents to improve solubility? Which ones are recommended?

A4: Yes, co-solvents can be very effective.[8] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of the compound.[9] They work by reducing the polarity of the aqueous medium, making it more favorable for the organic solute. The choice of co-solvent and its concentration must be carefully optimized for your specific application to avoid toxicity or unwanted interactions.[9]

Troubleshooting Guide

Issue: Precipitate has formed in my solution.

This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound.

Step 1: Verify and Adjust Solution pH The primary reason for the precipitation of a weak base hydrochloride salt is a pH increase.

  • Action: Measure the pH of your solution.

  • Solution: If the pH is higher than expected, adjust it downwards by adding a dilute acid (e.g., 0.1 M HCl). The target pH should be well below the compound's pKa to ensure it remains in the protonated, soluble form. For many hydrochloride salts, a pH between 2 and 5 is effective.[10]

Step 2: Modify Solvent Composition If pH adjustment is not sufficient or desirable, consider using co-solvents.

  • Action: Prepare the solution again, incorporating a water-miscible organic co-solvent.

  • Solution: Introduce a co-solvent such as ethanol, DMSO, or propylene glycol. Start with a low percentage (e.g., 5-10% v/v) and increase as needed. The table below provides illustrative solubility data.[8][9]

Step 3: Control Temperature A decrease in temperature may have caused the precipitation.

  • Action: Check the temperature at which the solution was prepared and stored.

  • Solution: Gently warm the solution while stirring. For many organic compounds, solubility increases with temperature.[1] However, be cautious of potential degradation at elevated temperatures. Once dissolved, storing the solution at a controlled room temperature may prevent re-precipitation. Cooling a suspension in an ice bath has also been shown to suppress disproportionation (conversion to free base) in some cases.[11][12]

Step 4: Re-evaluate Compound Concentration The desired concentration may exceed the compound's solubility limit.

  • Action: Review the concentration of your solution.

  • Solution: Prepare a more dilute solution. If a higher concentration is necessary, you will likely need to combine this step with pH and solvent modifications.

Illustrative Solubility Data

The following table provides hypothetical, yet chemically reasonable, solubility data for this compound to guide formulation development.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Notes
Deionized Water2.025> 20.0Highly soluble in acidic conditions.
Deionized Water4.0258.5Solubility decreases as pH approaches pKa.
Deionized Water7.425< 0.1Practically insoluble at neutral pH (free base form).
10% Ethanol / 90% Water (v/v)7.4251.2Co-solvent improves solubility of the free base.
5% DMSO / 95% Water (v/v)7.4252.5DMSO is a powerful solubilizing agent.
Deionized Water2.045.0Reduced solubility at lower temperatures.

Experimental Protocols & Visual Guides

Protocol: pH-Dependent Solubility Assessment

This protocol details how to determine the solubility of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at desired pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.4).

  • Add Compound: Add an excess amount of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide HCl to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a precise volume of the supernatant from each vial, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution to generate a pH-solubility profile.

Visual Troubleshooting Workflow

G start Precipitation Observed check_ph 1. Measure pH of Solution start->check_ph ph_high Is pH > 5.0? check_ph->ph_high adjust_ph Lower pH with dilute HCl to pH 2-4 ph_high->adjust_ph  Yes check_solvent 2. Review Solvent System ph_high->check_solvent No resolved Problem Resolved adjust_ph->resolved is_aqueous Is it purely aqueous? check_solvent->is_aqueous add_cosolvent Add co-solvent (e.g., 5-20% Ethanol, DMSO) is_aqueous->add_cosolvent  Yes check_conc 3. Check Concentration is_aqueous->check_conc No add_cosolvent->resolved too_high Is concentration high? check_conc->too_high dilute Reduce concentration too_high->dilute  Yes too_high->resolved No dilute->resolved

Caption: A step-by-step workflow for troubleshooting precipitation issues.

pH Effect on Compound Ionization and Solubility

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) low_ph_node BH+ (Protonated Form) + Cl- soluble_state Soluble in Water high_ph_node B (Neutral Free Base) + H+ + Cl- low_ph_node->high_ph_node  pH Increase    pH Decrease   precipitate_state Precipitates (Insoluble)

Caption: Relationship between pH, protonation state, and solubility.

References

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride inconsistent experimental results"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental results involving N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the synthesis of this compound?

Low yields can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. This can be influenced by the purity of starting materials and reaction conditions.

  • Degradation of product: The product might be sensitive to the reaction or work-up conditions, leading to degradation.

  • Loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q2: I am observing a melting point for my synthesized compound that is different from the expected value. What could be the reason?

A discrepancy in the melting point is a strong indicator of impurities. The presence of starting materials, byproducts, or residual solvents can depress and broaden the melting point range. It is also possible that a different polymorphic form of the compound has been synthesized. Recrystallization or re-purification is recommended.

Q3: My NMR or Mass Spectrometry data does not match the expected structure of this compound. How should I proceed?

Inconsistent spectroscopic data suggests that the desired compound may not have been formed, or is present in a mixture.

  • Re-evaluate the synthetic route: Confirm that the correct reagents and conditions were used.

  • Check for isomerization or rearrangement: Thiazole chemistry can sometimes lead to unexpected rearrangements.

  • Purify the sample again: The presence of impurities can complicate spectral interpretation.

  • Consider alternative structures: Based on the starting materials and reaction conditions, consider what other products might have formed and see if the data fits any of those possibilities.

Q4: I am seeing variable results in my biological assays with different batches of the compound. What could be the cause?

Inconsistent biological activity is often linked to:

  • Purity differences: Even small amounts of impurities can have significant biological effects. Ensure each batch is of comparable purity.

  • Solubility issues: The hydrochloride salt form is intended to improve aqueous solubility, but poor solubility can still lead to inaccurate concentrations in assay media. Confirm solubility and consider using a co-solvent if necessary.

  • Compound stability: The compound may be degrading in the assay medium or under storage conditions. Assess the stability of the compound under your experimental conditions.

  • Assay variability: Ensure that the variability is not inherent to the biological assay itself by running appropriate controls.

Troubleshooting Guides

Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or no product formation Inactive reagents; Incorrect reaction temperature; Insufficient reaction time.Check the purity and activity of starting materials. Optimize reaction temperature and time based on literature for similar reactions.
Presence of multiple spots on TLC Incomplete reaction; Formation of byproducts.Increase reaction time or temperature. Re-purify the product using column chromatography or recrystallization.
Product is an oil instead of a solid Presence of residual solvent; Impurities preventing crystallization.Dry the product under high vacuum. Attempt to induce crystallization by scratching the flask or seeding with a crystal. Purify further if necessary.
Purification Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Difficulty in removing impurities by column chromatography Improper solvent system; Co-eluting impurities.Perform small-scale trials to find an optimal solvent system for better separation. Consider a different stationary phase for chromatography.
Low recovery after recrystallization Product is too soluble in the chosen solvent; Using too much solvent.Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the product.

Experimental Protocols

A plausible synthetic route for this compound is a two-step process involving a Hantzsch thiazole synthesis followed by an amidation reaction.

Step 1: Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine

  • To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford 4-(2,4-dimethylphenyl)thiazol-2-amine.

Step 2: Synthesis of this compound

  • Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether.

  • Filter the resulting precipitate and dry under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Analysis start Starting Materials: 2-bromo-1-(2,4-dimethylphenyl)ethanone Thiourea Benzoyl Chloride step1 Hantzsch Thiazole Synthesis start->step1 step2 Amidation step1->step2 purify Column Chromatography / Recrystallization step2->purify salt Hydrochloride Salt Formation purify->salt analysis Spectroscopic Analysis (NMR, MS, IR) Melting Point salt->analysis end Final Product: This compound analysis->end

Caption: Experimental workflow for the synthesis and analysis of the target compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_characterization Characterization Issues cluster_assay Biological Assay Issues problem Inconsistent Experimental Results low_yield Low Yield problem->low_yield impurity Impurity Profile Varies problem->impurity mp_off Incorrect Melting Point problem->mp_off spec_off Anomalous Spectra (NMR/MS) problem->spec_off activity_var Variable Biological Activity problem->activity_var solubility Poor Solubility problem->solubility reagent_quality reagent_quality low_yield->reagent_quality Check reaction_conditions reaction_conditions low_yield->reaction_conditions Check purification_method purification_method impurity->purification_method Investigate side_reactions side_reactions impurity->side_reactions Investigate mp_off->impurity Likely Cause spec_off->impurity Possible Causes wrong_structure wrong_structure spec_off->wrong_structure Possible Causes purity_diff purity_diff activity_var->purity_diff Evaluate compound_stability compound_stability activity_var->compound_stability Evaluate assay_conditions assay_conditions activity_var->assay_conditions Evaluate salt_form salt_form solubility->salt_form Optimize solvent_choice solvent_choice solubility->solvent_choice Optimize

Caption: A logical guide for troubleshooting inconsistent experimental results.

Validation & Comparative

Validating the Target of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride: A Comparative Guide to the Zinc-Activated Channel (ZAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the biological target of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. Based on current scientific literature, the putative target of this class of compounds is the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily of ligand-gated ion channels. This document outlines key experimental protocols, presents comparative data for analogous compounds, and visualizes the relevant biological pathways and workflows to aid researchers in their target validation studies.

Introduction to the Putative Target: Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is an atypical ligand-gated ion channel that is activated by zinc and protons.[1][2] It is a homopentameric cation-selective channel.[3] Structurally, each subunit contains four transmembrane domains.[4] While the precise physiological role of ZAC is still under investigation, its modulation by N-(thiazol-2-yl)-benzamide analogs suggests its potential as a therapeutic target.[1][5] Compounds like this compound are being investigated as potential negative allosteric modulators of this channel.[1][3][5]

Comparative Analysis of ZAC Antagonists

While direct experimental data for this compound is not extensively available in the public domain, a study by Madjroh et al. provides valuable structure-activity relationship (SAR) data for a series of analogous N-(thiazol-2-yl)-benzamide derivatives.[1] This data can be used to infer the potential activity and guide the experimental validation of the compound .

Compound IDStructureModification from Lead Compound (1)IC50 (µM) at ZACEfficacy (% Inhibition)
1 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl esterLead Compound~10~60%
2b N-(4-(tert-butyl)thiazol-2-yl)-2-chlorobenzamideSubstitution on thiazole and phenyl rings1-3~100%
3f N-(4-(p-tolyl)thiazol-2-yl)-2-chlorobenzamideSubstitution on thiazole and phenyl rings>10~80%
4c N-(4-methylthiazol-2-yl)-2,5-dichlorobenzamideSubstitution on phenyl ring1-3~100%
5a (TTFB) N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamideSubstitution on thiazole and phenyl rings1-3~100%

Table 1: Comparative activity of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC). Data extracted from Madjroh et al. (2021)[1].

Experimental Protocols for Target Validation

Validating ZAC as the target for this compound involves a series of biochemical and cellular assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a primary functional assay to characterize the effect of the compound on the ion channel activity of ZAC.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the human ZAC subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard buffer solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • A baseline current is established.

  • Compound Application: The test compound, this compound, is applied at various concentrations.

  • Agonist Application: The ZAC channel is activated by applying an agonist, typically 1 mM Zn²⁺.[1]

  • Data Analysis: The inhibition of the zinc-induced current by the test compound is measured to determine the IC50 value.

Cellular Assays for Selectivity Profiling

To ensure the compound is selective for ZAC, it should be tested against other related Cys-loop receptors.

Methodology:

  • Cell Line Maintenance: Maintain cell lines (e.g., HEK293) expressing other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors.[1]

  • Functional Assays: Utilize appropriate functional assays for each receptor (e.g., calcium imaging for 5-HT3A receptors, patch-clamp electrophysiology for GABAa receptors).

  • Compound Testing: Apply this compound at a concentration known to be effective at ZAC (e.g., 30 µM).[1]

  • Data Analysis: Determine if the compound exhibits any significant agonist, antagonist, or modulatory activity at these other receptors.

Binding Assays

Binding assays can confirm the direct interaction of the compound with the ZAC protein.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the ZAC protein.

  • Radioligand Binding Assay:

    • Incubate the membranes with a radiolabeled ligand known to bind to ZAC.

    • Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding.

    • Separate bound from free radioligand and quantify the radioactivity.

    • Calculate the Ki (inhibition constant) of the test compound.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified ZAC protein on a sensor chip.

    • Flow different concentrations of the test compound over the chip.

    • Measure the change in the refractive index to determine the binding affinity (KD).

Visualizing the Pathways and Workflows

Signaling Pathway of the Zinc-Activated Channel (ZAC)

ZAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_modulator Pharmacological Modulation Zn2+ Zn2+ ZAC ZAC (Pentameric) Zn2+->ZAC Activates H+ H+ H+->ZAC Activates Cation_Influx Na+, K+, Cs+ Influx ZAC->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects Compound N-(thiazol-2-yl) benzamide derivative Compound->ZAC Negative Allosteric Modulation (Inhibits)

Caption: Signaling pathway of the Zinc-Activated Channel (ZAC) and its modulation.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesized Target: ZAC TEVC Primary Functional Assay: Two-Electrode Voltage Clamp (Xenopus oocytes) Start->TEVC IC50 Determine IC50 TEVC->IC50 Selectivity Secondary Assays: Selectivity Profiling (Other Cys-loop receptors) IC50->Selectivity No_Activity No significant activity at other receptors? Selectivity->No_Activity Binding Biochemical Assays: Binding Assays (Radioligand, SPR) No_Activity->Binding Yes Re-evaluate Re-evaluate Target No_Activity->Re-evaluate No KD Determine KD/Ki Binding->KD Validated Target Validated: ZAC KD->Validated

Caption: A typical experimental workflow for validating ZAC as the target.

References

"comparing N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride to other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Thiazole-Based Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of a novel thiazole-containing compound, N-benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide, and its performance as a kinase inhibitor relative to established drugs targeting similar pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of new chemical entities in oncology and related therapeutic areas.

Introduction to the Compounds

The focal point of this comparison is N-benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide , a synthetic compound featuring a thiazole ring. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of various protein kinases.[1] This compound will be compared against a panel of well-established Src family kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[2][3]

  • Bosutinib: A dual inhibitor of Src and Abl kinases, also used in the treatment of CML.[4][5]

  • Saracatinib (AZD0530): A potent inhibitor of Src family kinases that has been investigated in various solid tumors.[6][7]

  • Tirbanibulin (KX2-391): An inhibitor of Src kinase that uniquely targets the peptide substrate site.[8][9]

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro potency of the selected compounds against Src kinase and their effects on cancer cell proliferation. The data is presented as either the half-maximal inhibitory concentration (IC50) from biochemical assays or the half-maximal growth inhibition (GI50) from cellular assays.

CompoundTarget Kinase(s)Assay TypeCell Line(s)IC50 / GI50Reference(s)
N-benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (Compound 8a)c-SrcCell ProliferationNIH3T3/c-Src527F1.34 µM (GI50)[1]
c-SrcCell ProliferationSYF/c-Src527F2.30 µM (GI50)[1]
DasatinibAbl, Src, c-KitKinase AssayCell-free<1 nM (IC50 for Abl), 0.8 nM (IC50 for Src)[2]
BosutinibSrc, AblKinase AssayCell-free1.2 nM (IC50 for Src)[10]
Saracatinib (AZD0530)c-Src, Lck, FynKinase AssayCell-free2.7 nM (IC50 for c-Src)[6]
Tirbanibulin (KX2-391)SrcCell ProliferationHuh7, PLC/PRF/5, Hep3B, HepG29-60 nM (GI50)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Objective: To quantify the potency of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Test compound (inhibitor)

  • ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P, or unlabeled for non-radioactive methods

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or magnetic beads for immunoprecipitation

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, and the various concentrations of the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer, typically containing EDTA to chelate the Mg²⁺ ions required for kinase activity.

  • Separation and Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose filter paper or use filter plates to capture the phosphorylated substrate. Wash away the unincorporated radiolabeled ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Non-Radioactive Assay (e.g., ELISA-based): The phosphorylated substrate is captured on an antibody-coated plate and detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and proliferation.[11][12]

Objective: To determine the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NIH3T3, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization of Formazan: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11][12]

  • Data Analysis: The cell viability is calculated as a percentage of the control. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Src kinase signaling pathway and the general workflows for the in vitro kinase and cell proliferation assays.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) / GPCR / Integrin Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS Ras Src->RAS Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src Kinase Signaling Pathways.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, & Inhibitor start->reagents reaction Incubate Reaction Mixture reagents->reaction stop Stop Reaction reaction->stop detect Detect Phosphorylation stop->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate GI50) read->analyze end End analyze->end

Caption: Cell Proliferation (MTT) Assay Workflow.

References

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride versus established anticancer drugs"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents. This guide provides a comparative analysis of a representative thiazole-based compound against established anticancer drugs, supported by experimental data and detailed methodologies. Due to the limited availability of specific experimental data for "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride," this report will focus on a well-characterized, structurally related thiazole derivative to illustrate the potential of this compound class.

Introduction to Thiazole Derivatives in Oncology

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a scaffold present in numerous biologically active molecules. Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. Research into 2,4-disubstituted thiazoles, in particular, has revealed promising antitumor activity across a range of human cancer cell lines.

Comparative Cytotoxicity Analysis

To contextualize the anticancer potential of thiazole derivatives, their cytotoxic effects are compared with those of established chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of a Representative Thiazole Derivative Against Various Cancer Cell Lines

Cancer Cell LineRepresentative Thiazole Derivative 'Compound 4c'
MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Established Anticancer Drugs Against Corresponding Cancer Cell Lines

Cancer Cell LineDoxorubicinCisplatin
MCF-7 (Breast)0.05 - 0.51 - 10
HepG2 (Liver)0.1 - 12 - 15

Note: IC50 values for established drugs can vary depending on the specific study and experimental conditions.

Mechanism of Action: A Comparative Overview

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Thiazole derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells, which are common mechanisms shared with many established drugs.

Signaling Pathway for Apoptosis Induction by a Thiazole Derivative

G Thiazole Thiazole Derivative Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) Thiazole->Bcl2 Inhibition Bax Pro-apoptotic Proteins (e.g., Bax, Bak) Thiazole->Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by a thiazole derivative.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of the compounds discussed.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., thiazole derivative or established drug) and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells) are added.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Identification A Cancer Cell Line Culture B Compound Treatment (Dose-Response) A->B C MTT or SRB Assay B->C D Calculate IC50 Values C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Protein Expression D->G H Kinase Profiling G->H I Molecular Docking G->I J Lead Compound Identification H->J I->J

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

Conclusion

The Promise of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride in Oncology: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the therapeutic potential of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride and its analogs in preclinical cancer models, offering a comparative guide for researchers and drug development professionals.

While specific xenograft model efficacy data for this compound is not publicly available, the broader class of thiazole benzamide derivatives has demonstrated significant promise in preclinical oncology. This guide provides a comparative overview of the performance of structurally related compounds in various in vivo cancer models, offering valuable insights into the potential efficacy of this chemical scaffold.

Unraveling the Mechanism of Action: Targeting Mitotic Progression

Research suggests that compounds structurally similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide act as inhibitors of Nek2/Hec1 (Never in mitosis gene A-related kinase 2/Highly expressed in cancer 1).[1] This mechanism disrupts the proper functioning of the spindle assembly checkpoint, a critical process for accurate chromosome segregation during cell division. Inhibition of the Nek2/Hec1 signaling pathway ultimately leads to mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.

Nek2_Hec1_Pathway cluster_mitosis Mitotic Progression Nek2 Nek2 Kinase Hec1 Hec1 Nek2->Hec1 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Hec1->Spindle_Checkpoint Activates Apoptosis Apoptosis Spindle_Checkpoint->Apoptosis Prevents (in normal cells) Compound N-(4-(2,4-dimethylphenyl) thiazol-2-yl)benzamide (and analogs) Compound->Nek2 Inhibits

Caption: Proposed signaling pathway of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide analogs.

Comparative Efficacy of Thiazole Benzamide Derivatives in Preclinical Models

While direct xenograft data for the lead compound is pending, several in vivo studies on analogous structures highlight the anti-cancer potential of this compound class. The following table summarizes the efficacy of various thiazole benzamide derivatives in different preclinical cancer models.

Compound IDCancer ModelDosing RegimenPrimary Efficacy Endpoint% Tumor Growth Inhibition / Increase in LifespanReference
Compound 6f Human Lung and Breast Cancer Cell Lines (in vivo model not specified)10 mg/kgTumor Inhibition84.3%[2]
Compound 4c Dalton's Lymphoma Ascites (DLA) in mice50 mg/kgIncrease in Lifespan74.01%[3]
5-Fluorouracil (Standard of Care) Dalton's Lymphoma Ascites (DLA) in mice20 mg/kgIncrease in Lifespan92.20%[3]

Experimental Protocols

To aid in the design of future xenograft studies, a detailed methodology for a common in vivo efficacy model is provided below.

Dalton's Lymphoma Ascites (DLA) Murine Model

1. Animal Husbandry:

  • Healthy, adult male or female Swiss albino mice, 6-8 weeks old, weighing 20-25g are used.

  • Animals are housed in sterile, polypropylene cages with free access to a standard pellet diet and water ad libitum.

  • A 12-hour light/dark cycle is maintained.

2. Tumor Cell Inoculation:

  • Dalton's Lymphoma Ascites (DLA) cells are propagated in the peritoneal cavity of mice.

  • For experimental studies, DLA cells are aspirated from the peritoneal cavity of a tumor-bearing mouse, washed with sterile saline, and a cell count is performed using a hemocytometer.

  • A suspension of 1 x 10^6 DLA cells in 0.25 mL of sterile saline is injected intraperitoneally into each experimental animal.

3. Treatment Regimen:

  • 24 hours post-inoculation, the animals are randomly divided into treatment and control groups.

  • The test compound (e.g., Compound 4c) is administered intraperitoneally at a dose of 50 mg/kg body weight for a specified number of days.

  • A standard-of-care group receives a compound such as 5-Fluorouracil (20 mg/kg).

  • The control group receives the vehicle used to dissolve the test compound.

4. Efficacy Evaluation:

  • The primary endpoint is the mean survival time (MST) and the percentage increase in lifespan (% ILS), calculated as: % ILS = [(MST of treated group / MST of control group) - 1] x 100

5. Ethical Considerations:

  • All animal experiments must be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.

Xenograft_Workflow cluster_workflow Typical Xenograft Efficacy Study Workflow Animal_Acclimation Animal Acclimation Tumor_Inoculation Tumor Cell Inoculation Animal_Acclimation->Tumor_Inoculation Randomization Group Randomization Tumor_Inoculation->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Endpoint Efficacy Endpoint Analysis Monitoring->Endpoint

Caption: Generalized workflow for an in vivo xenograft study.

References

Navigating Off-Target Effects: A Comparative Analysis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of N-(thiazol-2-yl)-benzamide analogs, a class of compounds structurally related to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. Due to the limited publicly available cross-reactivity data for the specific hydrochloride salt, this guide leverages published data on close structural analogs to provide insights into potential off-target interactions.

Comparative Cross-Reactivity Data of N-(thiazol-2-yl)-benzamide Analogs

While specific cross-reactivity studies for this compound are not extensively documented in the public domain, research on structurally similar N-(thiazol-2-yl)-benzamide analogs provides valuable insights into the potential for off-target interactions. The following table summarizes the antagonist activity of a key analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), against a panel of Cys-loop receptors.

Target ReceptorLigand/AgonistTTFB Concentration (µM)Observed ActivityReference
Zinc-Activated Channel (ZAC)Zn²⁺1-3 (IC₅₀)Antagonist[1]
5-HT₃A Receptor5-HT30No significant agonist, antagonist, or modulatory activity[1]
α₃β₄ Nicotinic Acetylcholine ReceptorAcetylcholine30No significant agonist, antagonist, or modulatory activity[1]
α₁β₂γ₂s GABAₐ ReceptorGABA30No significant agonist, antagonist, or modulatory activity[1]
α₁ Glycine ReceptorGlycine30No significant agonist, antagonist, or modulatory activity[1]

These findings suggest that N-(thiazol-2-yl)-benzamide analogs can exhibit a high degree of selectivity for the Zinc-Activated Channel (ZAC) over other members of the Cys-loop receptor superfamily.[1] The lack of activity at serotonergic, nicotinic, GABAergic, and glycinergic receptors at a concentration of 30 µM indicates a favorable selectivity profile for this class of compounds.

Experimental Protocols

The cross-reactivity data presented above was generated using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing the target receptors.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • Receptor Expression: Oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., ZAC, 5-HT₃A, α₃β₄ nAChR, α₁β₂γ₂s GABAₐR, or α₁ GlyR) and incubated to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target receptor is placed in a recording chamber and perfused with a standard buffer solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential (typically -60 mV).

  • Compound Application:

    • The agonist for the specific receptor is applied to the oocyte to elicit a baseline current response.

    • The test compound (e.g., TTFB) is then co-applied with the agonist to determine its effect on the agonist-induced current.

    • To assess agonist activity, the test compound is applied in the absence of the natural agonist.

    • To assess modulatory effects, the test compound is pre-applied before the co-application with the agonist.

  • Data Analysis: The change in the current amplitude in the presence of the test compound is measured and used to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

Potential Signaling Pathway Interaction

The primary target identified for the N-(thiazol-2-yl)-benzamide analog TTFB is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.[1] ZAC is a ligand-gated ion channel that is activated by zinc and protons, leading to cation influx and cellular depolarization.[1] Antagonism of this channel would inhibit these downstream effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZAC Zinc-Activated Channel (ZAC) Cation_Influx Cation Influx (Na⁺, Ca²⁺) ZAC->Cation_Influx Zn Zn²⁺ Zn->ZAC Activates H H⁺ H->ZAC Activates TTFB N-(thiazol-2-yl)-benzamide Analog (TTFB) TTFB->ZAC Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization

Figure 1. Simplified signaling pathway of the Zinc-Activated Channel (ZAC) and the inhibitory action of N-(thiazol-2-yl)-benzamide analogs.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of receptors.

G cluster_workflow Cross-Reactivity Screening Workflow start Test Compound (e.g., N-(thiazol-2-yl)-benzamide analog) primary_assay Primary Target Assay (e.g., ZAC functional assay) start->primary_assay selectivity_panel Selectivity Panel Screening (e.g., Cys-loop receptor panel) primary_assay->selectivity_panel tevc Two-Electrode Voltage Clamp on Xenopus Oocytes selectivity_panel->tevc data_analysis Data Analysis (IC₅₀/EC₅₀ determination) tevc->data_analysis results Cross-Reactivity Profile data_analysis->results

Figure 2. A generalized experimental workflow for determining the cross-reactivity profile of a compound.

References

Independent Verification of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide and its analogs, focusing on their activity as antagonists of the Zinc-Activated Channel (ZAC). The information is compiled from independent research to support verification and further drug development efforts.

Overview of N-(thiazol-2-yl)benzamide Derivatives

N-(thiazol-2-yl)benzamide derivatives are a class of synthetic compounds recognized for their diverse pharmacological potential. The core structure, featuring a thiazole ring linked to a benzamide group, serves as a versatile scaffold in medicinal chemistry. Various substitutions on the phenyl and thiazole rings have led to the discovery of compounds with a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4]

Recent studies have identified a series of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.[5][6] This guide focuses on the comparative antagonist activity of these analogs at the ZAC.

Comparative Analysis of ZAC Antagonist Activity

A significant structure-activity relationship (SAR) study has been conducted on a series of N-(thiazol-2-yl)-benzamide analogs, providing quantitative data on their inhibitory potency against the ZAC. The data presented below is extracted from this research, which utilized two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes.[5][6]

Table 1: Comparative IC₅₀ Values of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists

Compound IDStructureR¹ (Thiazole Ring)R² (Benzamide Ring)IC₅₀ (µM)Maximum Inhibition (%)Reference
1 N-(4-(tert-butyl)thiazol-2-yl)benzamide4-tert-butylUnsubstituted>30~50%[5][6]
2b N-(4-(tert-butyl)thiazol-2-yl)-2-chlorobenzamide4-tert-butyl2-chloro1-3~100%[5][6]
4c N-(4-phenylthiazol-2-yl)-3-fluorobenzamide4-phenyl3-fluoro1-3~100%[5][6]
5a (TTFB) N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide4-tert-butyl3-fluoro1-3~100%[5][6]
3f N-(4,5-dimethylthiazol-2-yl)-3-fluorobenzamide4,5-dimethyl3-fluoro~10~80%[5][6]

Note: Data is based on Zn²⁺ (1 mM)-induced currents in ZAC-expressing oocytes. The specific compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride was not explicitly tested in these studies; however, the data for related analogs provide a strong basis for predicting its potential activity.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative data table.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the antagonist activity of the compounds on the Zinc-Activated Channel (ZAC).

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the human ZAC.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • The oocytes are impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: The ZAC is activated by applying its agonist, typically 1 mM Zn²⁺, which induces an inward current.

  • Antagonist Application: The test compounds (N-(thiazol-2-yl)-benzamide analogs) are co-applied with the agonist at varying concentrations.

  • Data Analysis: The inhibition of the Zn²⁺-induced current by the test compound is measured. Concentration-inhibition curves are generated, and IC₅₀ values are calculated to determine the potency of the antagonists.[6]

Visualizations

Proposed Mechanism of Action

The N-(thiazol-2-yl)-benzamide analogs have been shown to act as negative allosteric modulators (NAMs) of the ZAC.[6] This means they do not compete with the agonist (zinc) for its binding site but rather bind to a different, allosteric site on the receptor. This binding event induces a conformational change that reduces the channel's ability to open in response to the agonist.

G ZAC ZAC (Resting State) ZAC_Active ZAC (Active/Open State) ZAC->ZAC_Active Channel Activation ZAC_Inhibited ZAC (Inhibited State) ZAC->ZAC_Inhibited Zinc Zinc (Agonist) Zinc->ZAC Binds to Orthosteric Site NAM N-(thiazol-2-yl)benzamide (NAM) NAM->ZAC

Caption: Proposed negative allosteric modulation of the ZAC by N-(thiazol-2-yl)benzamide analogs.

Experimental Workflow for ZAC Antagonist Screening

The following diagram illustrates the workflow for evaluating the antagonist properties of the test compounds using the two-electrode voltage clamp technique.

G A Oocyte Harvest & Preparation B ZAC cRNA Microinjection A->B C Incubation (2-4 days for expression) B->C D TEVC Setup (Voltage Clamp at -60mV) C->D E Agonist (Zn²⁺) Application D->E F Measure Baseline Inward Current E->F G Co-application of Agonist + Test Compound F->G H Measure Inhibited Current G->H I Data Analysis (Concentration-Inhibition Curve) H->I J Calculate IC₅₀ & Max Inhibition I->J

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) screening of ZAC antagonists.

Alternative Compounds

While this guide focuses on N-(thiazol-2-yl)benzamide derivatives, it is important to note that other chemical scaffolds may also target the ZAC. However, the N-(thiazol-2-yl)benzamide series represents the first class of selective antagonists to be thoroughly characterized for this ion channel.[5][6] Other compounds with a thiazole moiety, such as the antimicrobial Sulfathiazole and the antiretroviral Ritonavir, have different primary mechanisms of action but highlight the broad utility of the thiazole core in drug design.[1] For researchers specifically interested in ZAC modulation, the analogs presented in the SAR studies remain the primary reference point for comparison.

References

A Comparative Guide to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride and its structurally related analogs found in the scientific literature. While specific experimental data for the hydrochloride salt of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide is not extensively available in public databases, a wealth of information exists for the broader class of N-(thiazol-2-yl)benzamide derivatives. This guide synthesizes this information to provide an objective overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to N-(thiazol-2-yl)benzamide Derivatives

The N-(thiazol-2-yl)benzamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The core structure, consisting of a thiazole ring linked to a benzamide moiety, allows for diverse chemical modifications, leading to compounds with activities spanning from ion channel modulation to enzyme inhibition and antimicrobial effects. This guide will focus on key therapeutic areas where these compounds have shown promise.

Comparative Biological Activities

The biological activities of N-(thiazol-2-yl)benzamide analogs are highly dependent on the substitution patterns on both the thiazole and the phenyl rings. The following tables summarize the quantitative data for various analogs, categorized by their primary biological effect.

Zinc-Activated Channel (ZAC) Antagonism

Several N-(thiazol-2-yl)benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2] These compounds act as negative allosteric modulators.[1][2]

Table 1: ZAC Antagonist Activity of N-(thiazol-2-yl)benzamide Analogs [1][2]

Compound IDThiazole Ring SubstitutionPhenyl Ring SubstitutionIC50 (µM)% Inhibition at 10 µM
1 4-methyl, 5-methyl ester5-bromo-2-chloro~10~50%
2b 4-tert-butyl5-bromo-2-chloro1-3~100%
3f 4-phenyl5-bromo-2-chloro>10~50%
4c 5-methyl ester3-fluoro1-3~100%
5a (TTFB) 4-tert-butyl3-fluoro1-3~100%
5i 4-tert-butyl3,4,5-trimethoxyInactive-

Data sourced from studies on ZAC expressed in Xenopus oocytes.[1][2]

Dual sEH/FAAH Inhibition

A series of benzothiazole-phenyl analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation.[3][4]

Table 2: Dual sEH/FAAH Inhibitory Activity of Benzothiazole-Phenyl Analogs

Compound IDPhenyl Ring Substitution (Sulfonylpiperidine)sEH IC50 (nM)FAAH IC50 (nM)
7a 2-(trifluoromethyl)phenyl15 ± 212 ± 1
7c 3-(trifluoromethyl)phenyl25 ± 318 ± 2
7e 4-nitrophenyl35 ± 425 ± 3
7g 2-chloro-4-(trifluoromethyl)phenyl12 ± 110 ± 1

Data represents a selection of compounds from the literature for illustrative comparison.

Anticancer Activity

Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7]

Table 3: In Vitro Anticancer Activity of Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Arylidene-hydrazinyl-thiazoles (e.g., 4m, 4n, 4r)BxPC-3 (pancreatic)~2.5 - 3.0
MOLT-4 (leukemia)~3.0 - 3.5
MCF-7 (breast)~4.5 - 5.0
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamides (e.g., Compound 4)B16 (melanoma)1.51

IC50 values are representative of the most active compounds within the cited studies.

Antimicrobial Activity

Certain N-phenyl-thiazol-yl-benzamide derivatives have shown promising antimicrobial and antifungal properties.[8]

Table 4: Antimicrobial Activity of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide [8]

Organism TypeRepresentative OrganismsMinimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive bacteriaStaphylococcus aureus1 - 10
Gram-negative bacteriaEscherichia coli1 - 10
FungiAspergillus niger, Candida albicans>10

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of these compounds.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Antagonism

This technique is used to measure ion channel activity in Xenopus laevis oocytes expressing the target receptor.[1]

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application:

    • The agonist (e.g., Zn²⁺) is applied to elicit a baseline current.

    • The test compound (N-(thiazol-2-yl)benzamide analog) is co-applied with the agonist.

  • Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and IC50 values are calculated.

In Vitro sEH and FAAH Inhibition Assay

This assay determines the potency of compounds to inhibit the enzymatic activity of sEH and FAAH.[2]

Protocol:

  • Enzyme Preparation: Recombinant human sEH and FAAH are used.

  • Incubation: The enzyme is pre-incubated with the test compound for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 30°C) in a suitable buffer.

  • Substrate Addition: A fluorescent substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The rate of formation of the fluorescent product is measured over time using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ZAC Negative Allosteric Modulation

N-(thiazol-2-yl)benzamide analogs act as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC). They do not compete with the agonist (Zn²⁺) for the orthosteric binding site but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the efficacy of the agonist, leading to decreased ion channel opening and reduced cation influx.

ZAC_NAM_Pathway cluster_receptor Zinc-Activated Channel (ZAC) cluster_ligands Ligands cluster_cellular_response Cellular Response ZAC ZAC Receptor Orthosteric_Site Orthosteric Site Channel_Opening Ion Channel Opening Orthosteric_Site->Channel_Opening Activates Allosteric_Site Allosteric Site Allosteric_Site->Channel_Opening Inhibits Zn Zn²⁺ (Agonist) Zn->Orthosteric_Site Binds to NAM N-(thiazol-2-yl)benzamide (NAM) NAM->Allosteric_Site Binds to Inhibition Inhibition of Depolarization Cation_Influx Cation (e.g., Na⁺, Ca²⁺) Influx Channel_Opening->Cation_Influx Cellular_Depolarization Cellular Depolarization Cation_Influx->Cellular_Depolarization Inhibition->Cellular_Depolarization Prevents

Caption: Negative allosteric modulation of the ZAC receptor by N-(thiazol-2-yl)benzamide analogs.

General Experimental Workflow for Compound Evaluation

The evaluation of novel N-(thiazol-2-yl)benzamide analogs typically follows a standardized workflow, starting from chemical synthesis and progressing through a series of in vitro and potentially in vivo assays to characterize their biological activity and therapeutic potential.

Experimental_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Single Concentration Assay) Purification->Primary_Screening Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., TEVC, Enzyme Kinetics) Dose_Response->Mechanism_of_Action Selectivity_Panel Selectivity & Off-Target Effects Mechanism_of_Action->Selectivity_Panel In_Vivo_Models In Vivo Efficacy & PK/PD Studies (Animal Models) Selectivity_Panel->In_Vivo_Models

Caption: A typical workflow for the discovery and evaluation of novel bioactive compounds.

Conclusion

The N-(thiazol-2-yl)benzamide scaffold represents a promising starting point for the development of novel therapeutics. The available literature demonstrates that subtle structural modifications can lead to significant changes in biological activity, targeting a diverse range of proteins including ion channels and enzymes. While data on this compound is limited, the extensive research on its analogs provides a strong foundation for future investigations. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

Comparative Performance Analysis of N-(thiazol-2-yl)benzamide Analogs in Zinc-Activated Channel (ZAC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride and its structural analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. The data presented is based on extensive structure-activity relationship (SAR) studies and aims to inform on the reproducibility and comparative efficacy of this class of compounds.

While direct experimental data on the reproducibility of "this compound" is not publicly available, a comprehensive study by Jensen et al. on various N-(thiazol-2-yl)benzamide analogs provides valuable insights into the performance of structurally related compounds. This guide leverages this data to offer a comparative perspective on the antagonistic activity of these compounds on the ZAC.

Comparative Antagonistic Activity at the Zinc-Activated Channel (ZAC)

The following table summarizes the inhibitory potency (IC50) of selected N-(thiazol-2-yl)benzamide analogs against the human ZAC, as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes. The analogs have been chosen for their structural relevance to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, particularly focusing on substitutions at the 4-position of the thiazole ring and the phenyl ring of the benzamide moiety.

Compound IDSubstitution on Thiazole Ring (Position 4)Substitution on Benzamide Phenyl RingIC50 (µM) at ZAC
Analog 1 4-(tert-butyl)3-fluoro1-3
Analog 2 4-(tert-butyl)2-chloro1-3
Analog 3 4-methyl5-bromo-2-chloro (on benzamido)>10
Analog 4 4-phenyl2-chloro>30
Analog 5 4-ethyl2-chloroInactive

Data sourced from Jensen et al. (2017). The study identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist and subsequently characterized 61 analogs.[1]

Key Observations:

  • Bulky Substituents at Thiazole Position 4: The presence of a bulky substituent, such as a tert-butyl group, at the 4-position of the thiazole ring appears to be beneficial for antagonist activity at the ZAC, with analogs 1 and 2 demonstrating potent inhibition (IC50 in the 1-3 µM range).[1]

  • Aromatic Substituents at Thiazole Position 4: In contrast, a phenyl group at the 4-position (Analog 4) resulted in a significant loss of potency, suggesting that the nature of the aromatic substituent is critical.

  • Impact of Benzamide Ring Substitution: Substitutions on the benzamide phenyl ring also play a crucial role in modulating activity, as seen in the high potency of the 3-fluoro and 2-chloro substituted analogs (Analogs 1 and 2).

  • Selectivity: The lead compounds were found to be selective ZAC antagonists, showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine receptors at concentrations up to 30 µM.[1]

Based on these findings, it can be inferred that N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, which possesses a bulky aromatic substituent at the 4-position of the thiazole ring, would likely exhibit some level of activity at the ZAC. However, its potency would be highly dependent on the specific substitution pattern on the benzamide ring. The 2,4-dimethylphenyl group is structurally distinct from the reported substituents, and therefore, its specific activity would require direct experimental evaluation.

Experimental Protocols

The following is a detailed methodology for the two-electrode voltage clamp (TEVC) electrophysiology assay used to determine the antagonistic activity of the N-(thiazol-2-yl)benzamide analogs on the Zinc-Activated Channel (ZAC) expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • The complementary RNA (cRNA) encoding the human ZAC is synthesized in vitro.

  • A specific amount of ZAC cRNA (e.g., 0.05 µg/µL) is injected into each oocyte.

  • Injected oocytes are incubated in a sterile modified Barth's solution at 18 °C for 2-3 days to allow for protein expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber continuously perfused with a saline solution (115 mM NaCl, 2.5 mM KCl, 10 mM MOPS, 1.8 mM CaCl2, 0.1 mM MgCl2, pH 7.5).

  • The oocyte membrane is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • The oocyte is voltage-clamped at a holding potential of -50 mV using a Gene Clamp 500B amplifier or similar equipment.

  • Currents are recorded using software such as pCLAMP.

3. Compound Application and Data Analysis:

  • A baseline current is established by perfusing the oocyte with the saline solution.

  • The agonist (e.g., 1 mM Zn²⁺) is applied to elicit a current response from the ZAC.

  • After the agonist response stabilizes, the agonist and the antagonist (the N-(thiazol-2-yl)benzamide analog at a specific concentration) are co-applied.

  • The percentage of inhibition of the agonist-induced current by the antagonist is calculated.

  • Concentration-response curves are generated by testing a range of antagonist concentrations, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_assay Assay Protocol cluster_analysis Data Analysis oocyte Xenopus laevis Oocyte injection cRNA Injection oocyte->injection crna ZAC cRNA crna->injection incubation Incubation (2-3 days) injection->incubation chamber Recording Chamber incubation->chamber electrodes Voltage & Current Microelectrodes chamber->electrodes clamp Voltage Clamp (-50 mV) electrodes->clamp agonist Agonist Application (e.g., Zn²⁺) clamp->agonist antagonist Co-application of Agonist + Antagonist agonist->antagonist washout Washout antagonist->washout inhibition Calculate % Inhibition washout->inhibition curve Concentration-Response Curve inhibition->curve ic50 Determine IC50 curve->ic50 ZAC_Signaling cluster_agonists Agonists cluster_receptor Receptor cluster_antagonists Negative Allosteric Modulators cluster_response Cellular Response Zn Zn²⁺ ZAC Zinc-Activated Channel (ZAC) Zn->ZAC Binds to agonist site H H⁺ H->ZAC Cu Cu²⁺ Cu->ZAC ChannelOpening Channel Opening ZAC->ChannelOpening Activates ChannelInhibition Channel Inhibition ZAC->ChannelInhibition Inhibits Antagonist N-(thiazol-2-yl)benzamide Analog Antagonist->ZAC Binds to allosteric site IonInflux Ion Influx ChannelOpening->IonInflux Leads to

References

Benchmarking N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Against a Known Standard in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncological drug discovery, the development of novel small molecules targeting critical signaling pathways is of paramount importance. The N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, a compound featuring a thiazole-benzamide scaffold, represents a class of molecules with significant therapeutic potential, largely attributed to their possible role as kinase inhibitors. This guide provides an objective comparison of this compound's potential efficacy against a well-established clinical standard, Erlotinib, focusing on its application as an Epidermal Growth Factor Receptor (EGFR) inhibitor.

Due to the limited availability of published experimental data for this compound, this guide utilizes data from structurally similar thiazole-based compounds as a proxy to facilitate a comparative analysis. The data presented herein is intended to serve as a reference for researchers designing and interpreting preclinical studies for this class of molecules.

Comparative Analysis of In Vitro Cytotoxicity

The primary benchmark for evaluating the potential of a novel anticancer agent is its cytotoxic effect on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

For this comparison, we are focusing on the non-small cell lung cancer (NSCLC) cell line, A549, which is a widely used model in cancer research. The known standard for comparison is Erlotinib , an FDA-approved EGFR inhibitor commonly used in the treatment of NSCLC.

CompoundCell LineIC50 (µM)Standard/Test
N-(4-(Aryl)thiazol-2-yl)acetamide Derivatives (Proxy) A549~1.3 - 10Test
Erlotinib Hydrochloride A549~5.3 - 23Standard

Note: The IC50 value for the test compound is an approximation based on published data for structurally related thiazole derivatives evaluated against various cancer cell lines, including A549. The IC50 for Erlotinib can vary between studies depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, detailed experimental methodologies are crucial. The following protocols outline standard procedures for determining the in vitro cytotoxicity and EGFR kinase inhibitory activity of a test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

a. Cell Culture:

  • A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound) and the standard (Erlotinib). A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • The medium containing MTT is then removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

c. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

a. Reagents and Materials:

  • Recombinant human EGFR kinase domain.

  • A suitable kinase substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

b. Assay Procedure:

  • The test compound and the standard are serially diluted in the assay buffer.

  • The EGFR enzyme is added to the wells of a microplate containing the diluted compounds.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

  • The reaction is allowed to proceed for a set time at room temperature (e.g., 60 minutes).

  • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent that generates a luminescent signal.

c. Data Analysis:

  • The kinase activity is normalized to a control reaction without any inhibitor.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Signaling Pathway and Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows can aid in understanding the compound's mechanism of action and the experimental design.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Test_Compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (Test Compound) Test_Compound->EGFR Inhibits Erlotinib Erlotinib (Standard) Erlotinib->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed A549 Cells in 96-well Plate Add_Compound Add Compounds to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of Test & Standard Compounds Compound_Prep->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Safety Operating Guide

Personal protective equipment for handling N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride was not located. The following guidance is based on the safety profiles of structurally similar compounds, including N,N-Diethylbenzamide and Benzamidine Hydrochloride. It is imperative to handle this compound with caution in a controlled laboratory environment.

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure user safety and proper management of the chemical throughout its lifecycle in the laboratory.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is presumed to present the following hazards:

  • Harmful if swallowed or in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Chemical-resistant gloves (Nitrile) - Lab coat
Weighing and Aliquoting (Solid) - Chemical-resistant gloves (Nitrile) - Lab coat - Safety goggles or face shield - Respiratory protection (use in a chemical fume hood or ventilated enclosure)
Solution Preparation and Handling - Chemical-resistant gloves (Nitrile) - Lab coat - Safety goggles or face shield - Work within a certified chemical fume hood
Experimental Use - Chemical-resistant gloves (Nitrile) - Lab coat - Safety goggles or face shield - Work within a certified chemical fume hood
Waste Disposal - Chemical-resistant gloves (Nitrile) - Lab coat - Safety goggles or face shield

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[1]

2. Handling and Use:

  • All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2][3]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect all contaminated materials in a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2]

  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]

5. Disposal Plan:

  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[1][2]

  • Do not allow the chemical to enter drains or waterways.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal guidance.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H G->H I Spill or Exposure Occurs J Follow First Aid Measures I->J K Report Incident J->K

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.